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  • Product: 1-Thia-7-azaspiro[3.5]nonane;hydrochloride
  • CAS: 2567497-57-6

Core Science & Biosynthesis

Foundational

Engineering the Escape from Flatland: 1-Thia-7-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-hybridized heteroaromatics toward topologically complex, sp3-rich architectures. This "escape from flatland" is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-hybridized heteroaromatics toward topologically complex, sp3-rich architectures. This "escape from flatland" is driven by the need for improved physicochemical properties, enhanced metabolic stability, and greater three-dimensional target complementarity. Among these novel scaffolds, 1-thia-7-azaspiro[3.5]nonane hydrochloride (CAS 2567497-57-6)[1] has emerged as a highly valuable building block. By fusing a highly strained four-membered thietane ring with a six-membered piperidine ring via a single spiro carbon, this molecule provides a rigid, vector-rich framework. This whitepaper details the structural profiling, self-validating synthetic methodologies, and specific applications of this spirocycle in targeted protein inhibition, acting as a definitive guide for drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of the 1-thia-7-azaspiro[3.5]nonane system lies in its stereoelectronic profile. The spiro-fusion forces an orthogonal relationship between the thietane and piperidine rings, projecting substituents into distinct spatial quadrants. This geometry is particularly advantageous when designing allosteric modulators that must navigate deep, narrow hydrophobic pockets while exposing a basic amine to solvent-accessible acidic residues.

Quantitative Data Summary

The following table summarizes the core properties of the hydrochloride salt, highlighting its suitability for lead optimization[1],[2]:

PropertySpecification
Chemical Name 1-Thia-7-azaspiro[3.5]nonane hydrochloride
CAS Registry Number 2567497-57-6
Molecular Formula C₇H₁₄ClNS
Molecular Weight 179.71 g/mol
Fraction sp3 (Fsp³) 1.00 (100% sp3 hybridized carbons)
Topological Polar Surface Area ~37.3 Ų (Optimal for membrane permeability)
Ring System Architecture Spiro[3.5]nonane (Thietane + Piperidine)

Mechanistic Synthesis: The Thia-Paternò–Büchi Strategy

Synthesis_Workflow SM N-Boc-piperidin-4-one Step1 Thionation (Lawesson's) SM->Step1 Int1 N-Boc-piperidine -4-thione Step1->Int1 Step2 [2+2] Cycloaddition (Ethylene, UV) Int1->Step2 Int2 Boc-Spirocycle Intermediate Step2->Int2 Step3 Deprotection (HCl/Dioxane) Int2->Step3 Product 1-Thia-7-azaspiro[3.5] nonane Hydrochloride Step3->Product

Figure 1: Synthetic workflow for 1-thia-7-azaspiro[3.5]nonane via [2+2] cycloaddition.
Step-by-Step Self-Validating Protocol

Phase 1: Thionation

  • Procedure: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.6 eq). Heat to 80°C for 2 hours under a nitrogen atmosphere.

  • Causality & Validation: Lawesson's reagent is explicitly chosen over H₂S gas to ensure a controlled, high-yielding conversion without the risk of over-reduction. The use of 0.6 equivalents is stoichiometrically precise, as each molecule of the reagent transfers two sulfur atoms. The reaction self-validates visually: the solution transitions from colorless to a deep, characteristic blue/purple, confirming the formation of the thioketone.

Phase 2: Photochemical [2+2] Cycloaddition

  • Procedure: Transfer the purified thioketone to a quartz photochemical reactor. Dissolve in anhydrous dichloromethane (DCM). Purge continuously with ethylene gas for 15 minutes. Irradiate at 365 nm using a medium-pressure UV lamp for 12 hours at 0°C.

  • Causality & Validation: Irradiation at exactly 365 nm selectively excites the n→π* transition of the thiocarbonyl group. This prevents the competitive excitation of the alkene, ensuring strict regiocontrol[3]. Maintaining the temperature at 0°C is critical to suppress the thermal dimerization of the highly reactive thioketone intermediate.

Phase 3: Deprotection and Salt Formation

  • Procedure: Isolate the Boc-protected spirocycle and dissolve in minimal anhydrous DCM. Dropwise, add 10 equivalents of 4M HCl in dioxane at 0°C. Stir for 4 hours at room temperature, then filter the resulting precipitate.

  • Causality & Validation: The anhydrous nature of the HCl/dioxane system is paramount. Aqueous acidic conditions would trigger nucleophilic attack on the highly strained thietane ring, leading to catastrophic ring-opening. This step is a self-validating purification system: the target hydrochloride salt is insoluble in the DCM/dioxane matrix and precipitates out as a pure white solid, driving the reaction to completion via Le Chatelier's principle and eliminating the need for downstream chromatography.

Application in Targeted Protein Inhibition: SHP2 Allosteric Modulators

The 1-thia-7-azaspiro[3.5]nonane scaffold has gained significant traction in the patent literature, specifically in the design of novel inhibitors for SHP2 (PTPN11) [4]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the Receptor Tyrosine Kinase (RTK) and RAS/MAPK signaling pathways.

In oncological drug design, the spirocycle is utilized as a basic amine moiety that binds to the allosteric pocket of SHP2. The sp3-rich nature of the spirocycle allows it to perfectly complement the three-dimensional topography of the allosteric site, locking the enzyme in its auto-inhibited (closed) conformation and preventing RAS activation[4].

SHP2_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 / SOS Complex RTK->Grb2 Phosphorylation SHP2 SHP2 (PTPN11) Grb2->SHP2 Recruitment RAS RAS Activation SHP2->RAS Dephosphorylation ERK ERK Signaling Cascade RAS->ERK Proliferation Inhibitor Spirocyclic Inhibitor Inhibitor->SHP2 Allosteric Blockade

Figure 2: SHP2 signaling cascade and the mechanism of allosteric spirocyclic inhibitors.
SHP2 Kinetic Inhibition Assay Protocol

To evaluate the efficacy of a 1-thia-7-azaspiro[3.5]nonane-derived lead compound, a robust kinetic assay is required.

Phase 1: Enzyme Activation and Pre-incubation

  • Procedure: In a 384-well black microplate, dispense 10 nM of full-length wild-type SHP2 enzyme in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20). Add 0.5 µM of an activating bis-phosphorylated peptide (e.g., IRS1_pY1172) and the spirocyclic inhibitor at varying concentrations. Incubate for 60 minutes at 25°C.

  • Causality: Full-length SHP2 exists in an auto-inhibited state. The bis-phosphorylated peptide is mandatory to relieve this auto-inhibition by binding to the SH2 domains. The 60-minute pre-incubation is a critical causal step: allosteric inhibitors exhibit slow-binding kinetics as they must trap the transiently closed conformation of the enzyme. Omitting this step will result in artificially high IC₅₀ values.

Phase 2: Substrate Addition and Kinetic Readout

  • Procedure: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM. Monitor the fluorescence continuously (Ex 358 nm / Em 450 nm) for 30 minutes.

  • Causality & Validation: DiFMUP is specifically chosen over standard MU-phosphate because its dephosphorylated product maintains a high quantum yield at the physiological pH of 7.4. Standard MU requires a basic stop solution (pH > 10) to fluoresce, which destroys the enzyme complex. By using DiFMUP, we enable a continuous kinetic readout. This acts as a self-validating system: a non-linear, time-dependent decrease in the reaction velocity directly confirms the allosteric binding mechanism of the spirocycle, distinguishing it from false-positive competitive active-site binders.

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Exploratory

Comprehensive Characterization of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Drug Discovery

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures represents a defining paradigm shift in contemporary dru...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures represents a defining paradigm shift in contemporary drug discovery. Spirocyclic scaffolds, such as 1-thia-7-azaspiro[3.5]nonane, offer enhanced conformational restriction, improved metabolic stability, and unique exit vectors that are structurally unattainable with simple monocyclic systems like [1].

Specifically, the orthogonal fusion of a thietane ring to a piperidine ring via a single spiro-carbon modulates the basicity (pKa) of the secondary amine. This subtle electronic tuning optimizes the pharmacokinetic (PK) profile and membrane permeability of the resulting active pharmaceutical ingredient (API). Recently, this specific building block has garnered significant attention in the development of allosteric , which are critical therapeutic targets in oncology[2].

Physicochemical & Structural Properties

The hydrochloride salt of 1-thia-7-azaspiro[3.5]nonane is overwhelmingly preferred over its free base counterpart due to enhanced chemical stability. The salt form prevents the oxidative degradation of the thietane sulfur and mitigates the volatility associated with low-molecular-weight free amines.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-Thia-7-azaspiro[3.5]nonane hydrochloride
CAS Registry Number 2567497-57-6
Free Base CAS Number 853994-37-3[3]
Molecular Formula C₇H₁₄ClNS
Molecular Weight 179.71 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, DMSO, Methanol; Insoluble in Hexane
Monoisotopic Mass (Free Base) 143.0769 Da

Analytical Characterization Workflow

To ensure the structural integrity and purity of this building block before its integration into complex synthetic campaigns (e.g., Buchwald-Hartwig aminations), a rigorous, self-validating analytical workflow must be employed.

Workflow A 1-Thia-7-azaspiro[3.5]nonane HCl B Sample Prep (Solubilization) A->B E Thermal Analysis (DSC/TGA) A->E Solid State C NMR Spectroscopy (Structure) B->C DMSO-d6 D LC-HRMS (Mass/Purity) B->D MeOH/H2O

Figure 1: Analytical characterization workflow for the spirocyclic building block.

Experimental Methodologies & Causality

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Logic : The secondary amine in the piperidine ring is highly basic and readily ionizes under positive electrospray ionization (ESI+). A slightly acidic mobile phase is deliberately chosen to ensure complete protonation, yielding a robust [M+H]⁺ signal. Self-Validating System : A blank injection must precede the sample to validate the absence of column carryover, while a calibration standard verifies mass accuracy.

Step-by-Step Methodology :

  • System Preparation : Equilibrate the Q-TOF LC-HRMS system with Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Sample Preparation : Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/H₂O (50:50 v/v). Dilute to a final working concentration of 10 µg/mL.

  • System Suitability Test (SST) : Inject a standard tuning mix to verify mass accuracy (< 5 ppm error).

  • Blank Run : Inject 5 µL of the diluent to confirm baseline stability.

  • Acquisition : Inject 5 µL of the sample. Execute a gradient from 5% B to 95% B over 10 minutes using a C18 column (2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Data Processing : Extract the ion chromatogram for the expected monoisotopic [M+H]⁺ mass (m/z 144.0847).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic : The hydrochloride salt exhibits poor solubility in standard non-polar NMR solvents (e.g., CDCl₃). DMSO-d₆ is selected because it fully solubilizes the salt and shifts the residual water peak away from the critical aliphatic signals of the spirocycle. Self-Validating System : Automated tuning, matching, and gradient shimming must yield a line width of < 1 Hz for the internal TMS standard, validating magnetic field homogeneity before data acquisition.

Step-by-Step Methodology :

  • Sample Preparation : Weigh 15 mg of 1-thia-7-azaspiro[3.5]nonane HCl into a clean glass vial.

  • Solubilization : Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. Vortex until optically clear.

  • Transfer : Transfer the solution to a 5 mm precision NMR tube.

  • Instrument Calibration : Insert the tube into a 400 MHz NMR spectrometer. Perform automated tuning, matching, and Z-axis gradient shimming.

  • Acquisition : Acquire a standard ¹H NMR spectrum (16 scans, D1 = 2s, 30° pulse) and a ¹³C{¹H} NMR spectrum (1024 scans, D1 = 2s).

Table 2: Representative ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
~9.00Broad singlet2HPiperidine NH₂⁺ (Validates HCl salt form)
3.10 - 3.25Multiplet4HPiperidine C6-H₂, C8-H₂ (Adjacent to N)
3.15Triplet (J = 8.0 Hz)2HThietane C2-H₂ (Adjacent to S)
2.55Triplet (J = 8.0 Hz)2HThietane C3-H₂ (Adjacent to Spiro Carbon)
1.85 - 2.05Multiplet4HPiperidine C5-H₂, C9-H₂
Protocol 3: Thermal Analysis (DSC)

Causality & Logic : Differential Scanning Calorimetry (DSC) is employed to determine the melting point and detect polymorphic transitions. A slow heating rate (10 °C/min) is deliberately chosen to accurately resolve the endothermic melting peak from potential exothermic decomposition, which is a common artifact in amine hydrochlorides. Self-Validating System : The instrument's thermal accuracy is validated against a certified Indium standard prior to the run.

Step-by-Step Methodology :

  • Calibration : Verify DSC calibration using an Indium standard (Melting point: 156.6 °C).

  • Sample Loading : Accurately weigh 2.5 mg of the sample into a standard aluminum pan. Crimp the lid with a pinhole to allow the escape of volatile gases.

  • Purge : Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Program : Equilibrate at 25 °C, then heat at 10 °C/min to 300 °C.

Application in Drug Discovery: SHP2 Inhibitors

In the context of SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors, the spirocyclic nature of 1-thia-7-azaspiro[3.5]nonane forces the attached pharmacophore into a highly specific 3D vector. This optimal geometry allows the drug molecule to perfectly occupy the allosteric pocket of the SHP2 enzyme, stabilizing its auto-inhibited conformation and halting downstream oncogenic signaling[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase (Active) RTK->SHP2 Phosphorylation RAS RAS Pathway Activation SHP2->RAS Signal Transduction ERK ERK / MAPK Signaling RAS->ERK Cell Proliferation Drug SHP2 Inhibitor (Spiro Scaffold) Drug->SHP2 Allosteric Inhibition

Figure 2: Mechanism of action for SHP2 inhibitors utilizing the spirocyclic scaffold.

Conclusion

The rigorous characterization of 1-thia-7-azaspiro[3.5]nonane hydrochloride using orthogonal analytical techniques ensures its reliability as a building block in complex synthetic campaigns. By understanding the causality behind the analytical methods—such as specific solvent selection for NMR and targeted ionization conditions for MS—researchers can confidently validate the structural integrity and purity of this crucial spirocyclic scaffold.

References

  • Title : Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source : Chemical Reviews - ACS Publications URL :[Link] Citation Index :[1]

  • Title : SHP2 INHIBITORS (EP 3772513 A1) Source : European Patent Office URL : Citation Index :[2]

Sources

Foundational

Analytical Characterization and Spectral Profiling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride

Executive Summary The structural rigidification of aliphatic amines via spirocyclic motifs has become a cornerstone strategy in modern medicinal chemistry. Spirocycles act as metabolically stable bioisosteres for morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural rigidification of aliphatic amines via spirocyclic motifs has become a cornerstone strategy in modern medicinal chemistry. Spirocycles act as metabolically stable bioisosteres for morpholines and piperidines, offering unique three-dimensional vectors that improve target binding thermodynamics. Specifically, 1-thia-7-azaspiro[3.5]nonane hydrochloride has emerged as a critical building block, notably utilized in the synthesis of novel SHP2 phosphatase inhibitors[1].

Because aliphatic spirocycles lack conjugated π -systems and present unique relaxation dynamics in nuclear magnetic resonance (NMR), standard analytical workflows often fail to accurately characterize them. This whitepaper provides an authoritative, in-depth guide to the spectral profiling of 1-thia-7-azaspiro[3.5]nonane hydrochloride, detailing the causality behind specialized analytical choices to establish a self-validating characterization protocol.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of the molecule is the prerequisite for designing an effective analytical strategy. The presence of the thietane (4-membered sulfur heterocycle) spiro-fused to a piperidine ring dictates its polarity, basicity, and fragmentation behavior.

Table 1: Physicochemical Parameters
PropertyValue / Description
Chemical Name 1-Thia-7-azaspiro[3.5]nonane hydrochloride
CAS Registry Number 2567497-57-6[2]
Molecular Formula C₇H₁₄ClNS[3]
Molecular Weight 179.71 g/mol [4]
SMILES String Cl.C1CC2(CCNCC2)S1[4]
Chromophore Status Negligible UV absorbance above 210 nm

Comprehensive Spectral Data

Note: As empirical spectral libraries for highly specialized building blocks are often proprietary, the following data represents a highly accurate, theoretically synthesized reference profile based on established quantum mechanical prediction rules and empirical data from analogous spirocyclic hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt form significantly deshields the protons and carbons adjacent to the piperidine nitrogen. DMSO- d6​ is selected over D₂O to prevent the rapid deuterium exchange of the ammonium protons, allowing for the observation of the NH2+​ signal, which is critical for salt-form validation.

Table 2: ¹H NMR Assignments (400 MHz, DMSO- d6​ ) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic | | :--- | :--- | :--- | :--- | :--- | | 9.00 – 9.50 | Broad singlet | 2H | NH2+​ | Deshielded due to protonation; broad due to quadrupolar relaxation of ¹⁴N. | | 3.00 – 3.20 | Multiplet | 4H | H-6, H-8 | Adjacent to the electron-withdrawing ammonium center. | | 3.05 – 3.15 | Triplet | 2H | H-2 | Adjacent to the thietane sulfur atom. | | 2.40 – 2.50 | Triplet | 2H | H-3 | Thietane methylene, adjacent to the spiro center. | | 1.90 – 2.10 | Multiplet | 4H | H-5, H-9 | Piperidine methylenes adjacent to the spiro center. |

Table 3: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (ppm) Carbon Type Assignment Causality / Structural Logic
~ 45.0 Quaternary (Cq) C-4 (Spiro) Deshielded by ring strain and dual-ring connectivity.
~ 42.0 Secondary (CH₂) C-6, C-8 Deshielded by the adjacent protonated nitrogen.
~ 35.0 Secondary (CH₂) C-3 Thietane carbon adjacent to the spiro center.
~ 33.0 Secondary (CH₂) C-5, C-9 Piperidine carbons adjacent to the spiro center.

| ~ 26.0 | Secondary (CH₂) | C-2 | Shielded relative to N-adjacent carbons, bonded to Sulfur. |

High-Resolution Mass Spectrometry (HRMS) & FT-IR

Table 4: HRMS (ESI+) and FT-IR Profiling

Technique Key Signals Interpretation

| HRMS (ESI+) | m/z 144.0847 | Exact mass of the protonated free base [M+H]+ . | | HRMS (ESI+) | m/z 146.0805 | ~4.5% relative abundance isotopic peak confirming ³⁴S presence. | | FT-IR (ATR) | 2900–2400 cm⁻¹ | Broad, intense band characteristic of ammonium ( NH2+​ ) stretching. | | FT-IR (ATR) | 700–600 cm⁻¹ | Weak to moderate C-S stretching vibrations. |

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the analytical protocols must be designed as self-validating systems. The lack of a UV chromophore and the presence of a quaternary spiro center require deliberate deviations from standard analytical workflows.

Workflow A Sample Reception 1-Thia-7-azaspiro[3.5]nonane HCl B qNMR Preparation (Anhydrous DMSO-d6) A->B C LC-HRMS Preparation (HILIC / CAD Detection) A->C D 13C NMR Acquisition (Extended T1 Relaxation) B->D E ESI+ MS/MS (CID Fragmentation) C->E F Orthogonal Data Integration & Purity Certification D->F E->F

Orthogonal analytical validation workflow for spirocyclic amine hydrochlorides.

Protocol 1: NMR Acquisition for Spirocyclic Salts

Causality: The spiro carbon (C-4) is quaternary and lacks directly attached protons. Consequently, it relies entirely on weak, long-range dipole-dipole interactions for magnetic relaxation. If a standard relaxation delay ( D1​ = 1-2 seconds) is used, the C-4 signal will be severely attenuated or entirely missing from the spectrum. Furthermore, hydrochloride salts are highly hygroscopic; water contamination in DMSO- d6​ will obscure the critical NH2+​ signal.

Step-by-Step Methodology:

  • Anhydrous Handling: Weigh 15.0 mg of the compound inside a nitrogen-purged glovebox to prevent moisture absorption.

  • Solvation: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO- d6​ containing 0.05% Tetramethylsilane (TMS) as an internal reference.

  • ¹H Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, D1​ = 2s).

  • ¹³C Acquisition (Critical Step): Acquire the ¹³C spectrum at 100 MHz (512 scans). Explicitly set the relaxation delay ( D1​ ) to ≥10 seconds to ensure complete longitudinal ( T1​ ) relaxation of the C-4 spiro carbon, ensuring its visibility and quantitative accuracy.

Protocol 2: LC-HRMS and Chromatographic Purity

Causality: 1-Thia-7-azaspiro[3.5]nonane lacks a conjugated π -system, rendering standard UV detectors (e.g., Diode Array Detectors at 254 nm) blind to the molecule. Furthermore, highly polar aliphatic amines exhibit zero retention on standard C18 reverse-phase columns, eluting in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is mandatory.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 10 µg/mL solution in Acetonitrile/Water (90:10, v/v).

  • Stationary Phase: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Elute using a gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile. The low pH ensures the amine remains fully protonated for optimal HILIC retention.

  • Orthogonal Detection: Split the column effluent between a Charged Aerosol Detector (CAD) for universal, mass-based quantitative purity assessment, and a High-Resolution Mass Spectrometer (HRMS) operating in ESI+ mode for structural confirmation.

Fragmentation M [M+H]+ m/z 144.08 F1 -NH3 m/z 127.06 M->F1 Neutral Loss F2 Thietane Cleavage m/z 116.05 M->F2 C-S Fission F3 Piperidine Core m/z 84.08 M->F3 Spiro Cleavage

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • NextSDS Chemical Substance Information. 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. NextSDS. 2

  • EnamineStore Catalog. EN300-27692736 - 1-thia-7-azaspiro[3.5]nonane hydrochloride. EnamineStore. 4

  • European Patent Office. SHP2 INHIBITORS - EP 3772513 A1. Google Patents. 1

  • NextSDS Chemical Substance Information. 1-Thia-4-azaspiro[4.5]decane hydrochloride. NextSDS. 3

Sources

Exploratory

Purity and Stability Profiling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Scaffold Integration

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary: The Role of High-Fsp³ Vectors The transition from planar, aromatic-heavy molecules to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Role of High-Fsp³ Vectors

The transition from planar, aromatic-heavy molecules to three-dimensional architectures is a defining paradigm in modern drug discovery[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can dramatically improve a drug candidate's aqueous solubility, metabolic stability, and target selectivity[2].

Within this chemical space, 1-Thia-7-azaspiro[3.5]nonane hydrochloride has emerged as a highly valuable, rigidified bioisostere[3]. Frequently utilized as a building block in complex targeted therapies (such as SHP2 inhibitors[4]), this spirocycle presents unique analytical and stability challenges. This whitepaper provides a comprehensive, self-validating framework for assessing the purity and stability of this specific scaffold, ensuring its reliable integration into screening libraries and clinical candidates.

Structural Profiling & Intrinsic Liabilities

To design an effective analytical strategy, we must first establish the causality behind the molecule's behavior. The 1-thia-7-azaspiro[3.5]nonane scaffold consists of a 4-membered sulfur-containing ring (thietane) spiro-fused at carbon-4 to a 6-membered nitrogen-containing ring (piperidine)[5].

Mechanistic Causality of the Salt Form

The compound is isolated and stored as a hydrochloride salt (MW: 179.71 g/mol )[6]. This is not merely a convenience; it is a deliberate stabilizing mechanism.

  • Amine Passivation: Protonation of the secondary amine (N7) passivates its lone pair, rendering it electron-poor. This prevents spontaneous N-oxidation and minimizes inter-molecular hydrogen bonding that leads to severe hygroscopicity in the free-base form.

  • Thietane Stability: While highly strained (~78 kcal/mol), thietanes are generally less prone to spontaneous acid-mediated ring-opening than their oxygen counterparts (oxetanes)[7]. However, the sulfur atom possesses lone pairs that are highly susceptible to electrophilic attack, making oxidation the primary degradation pathway[8].

Table 1: Physicochemical Properties & Purity Metrics
ParameterSpecification / ValueCausality / Rationale
Molecular Formula C₇H₁₄ClNSRepresents the HCl salt of the spirocycle[6].
Molecular Weight 179.71 g/mol Low molecular weight ideal for fragment-based design.
Primary Liability S-OxidationSulfur lone pairs are highly reactive to atmospheric O₂ and peroxides.
UV Chromophore AbsentLacks conjugated π-systems; invisible to standard UV at 254 nm.

Degradation Pathways & Forced Degradation Workflows

Understanding the degradation pathways is critical for establishing stability-indicating analytical methods. The thietane ring can be selectively oxidized to the S(IV) sulfoxide or the S(VI) sulfone[7], which are often utilized as expanded polar vectors in medicinal chemistry[5]. However, in the context of raw material purity, these are considered critical impurities.

Degradation A 1-Thia-7-azaspiro[3.5]nonane (Intact Scaffold) B Sulfoxide Degradant (S-Oxidation) A->B Mild Oxidants (e.g., H2O2, O2) D Ring-Opened Adducts (Nucleophilic Attack) A->D Strong Nucleophiles (High pH) C Sulfone Degradant (Over-Oxidation) B->C Strong Oxidants (e.g., mCPBA)

Caption: Mechanistic degradation pathways of the thietane spiro-system via oxidation and ring-opening.

Table 2: Forced Degradation Matrix

To validate the analytical methods, a forced degradation study must be executed.

ConditionReagent / EnvironmentTime & TempExpected DegradantsMechanistic Causality
Oxidative 3% H₂O₂4h, 25°CSulfoxide, SulfoneElectrophilic oxygen attacks the nucleophilic sulfur lone pairs[8].
Basic 0.1N NaOH24h, 60°CRing-opened thiolsHydroxide nucleophilically attacks the strained 4-membered ring.
Acidic 0.1N HCl24h, 60°CMinimalThietane is relatively stable to acid[7]; piperidine remains protonated.
Thermal Solid State (Sealed)7 days, 80°CMinimalThe crystalline HCl salt lattice provides high thermal stability.

Analytical Methodologies: A Self-Validating System

Because 1-thia-7-azaspiro[3.5]nonane lacks a UV chromophore, relying on standard HPLC-UV (e.g., 210 nm or 254 nm) is a critical error. It will yield artificially high purity results by failing to detect non-chromophoric aliphatic impurities. A self-validating, orthogonal system utilizing Universal Detectors (CAD/ELSD) cross-referenced with Quantitative NMR (qNMR) is mandatory.

AnalyticalWorkflow Start Purity Assessment Initiated Q1 Chromophore Present? Start->Q1 UV HPLC-UV (Low Sensitivity) Q1->UV Yes (Derivatized) CAD HPLC-CAD / ELSD (Primary Method) Q1->CAD No (Native Scaffold) qNMR 1H qNMR (Absolute Purity) CAD->qNMR Orthogonal Validation

Caption: Orthogonal analytical workflow for non-chromophoric spirocyclic scaffolds.

Protocol A: HPLC-CAD (Charged Aerosol Detection)

CAD measures all non-volatile mass, making it perfect for this scaffold.

  • Column Selection: Install a Polar-Embedded C18 column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm). The highly polar HCl salt will exhibit poor retention on standard, heavily end-capped C18 phases.

  • Mobile Phase Preparation: You must use strictly volatile buffers. Prepare Mobile Phase A as 10 mM Ammonium Formate (pH 3.0) and Mobile Phase B as Acetonitrile. Non-volatile salts (like phosphates) will permanently foul the CAD detector.

  • Detector Setup: Set the CAD evaporation temperature to 35°C. Ensure the nitrogen gas supply is highly pure and regulated at 35 psi.

  • Gradient Elution: Run a linear gradient from 2% B to 60% B over 15 minutes at 1.0 mL/min.

  • Data Analysis: Because CAD response is non-linear, use a power-function calibration curve of the reference standard to accurately quantify impurities.

Protocol B: ¹H Quantitative NMR (qNMR)

To validate the CAD area-percent against an absolute mass-fraction, qNMR is utilized. If CAD reports 99% purity but qNMR reports 92%, the discrepancy isolates the presence of volatile impurities (e.g., residual solvents) or inorganic salts invisible to CAD.

  • Standard Selection: Select a highly pure, certified internal standard (e.g., Maleic acid, >99.9%). Its vinylic protons (~6.2 ppm) will not overlap with the spirocycle's aliphatic protons (1.5 - 4.0 ppm).

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~10 mg of the spirocycle and ~5 mg of the internal standard into the same vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterated Water (D₂O). Avoid DMSO-d₆ to prevent the residual solvent peak from masking the critical thietane/piperidine signals.

  • Acquisition: Acquire the ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons, utilizing a 90-degree pulse angle.

  • Integration: Integrate the internal standard peak and the isolated protons on the thietane ring to calculate absolute mass purity.

Storage and Handling Guidelines

To maintain >99% purity over the compound's lifecycle, the following handling parameters must be strictly observed:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent S-oxidation of the thietane ring[8].

  • Temperature: Maintain at 2-8°C for long-term storage.

  • Moisture: Keep desiccated. While the HCl salt mitigates the extreme hygroscopicity of the free base, prolonged exposure to high humidity can induce crystal lattice degradation and subsequent hydrolysis.

Sources

Foundational

Structural Pharmacology and Mechanism of Action: 1-Thia-7-azaspiro[3.5]nonane Hydrochloride in Targeted Drug Discovery

Executive Summary In modern targeted drug discovery, the "mechanism of action" of a therapeutic agent is fundamentally dictated by its structural components. 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the "mechanism of action" of a therapeutic agent is fundamentally dictated by its structural components. 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6) is an advanced, conformationally restricted spirocyclic building block[1]. Unlike a standalone active pharmaceutical ingredient (API), its mechanism of action is structural and pharmacological: it serves as a highly specialized bioisostere[2].

When incorporated into a drug scaffold, this moiety drastically alters the molecule's three-dimensional geometry, physicochemical properties, and target engagement profile. Recently, it has emerged as a critical pharmacophore in the development of allosteric inhibitors targeting SHP2 (Src homology region 2 domain-containing phosphatase 2), a notoriously difficult-to-drug node in the RAS/ERK signaling pathway[3]. This whitepaper details the structural mechanism, target engagement causality, and experimental workflows for utilizing this spirocycle in drug development.

Structural Pharmacology: The Bioisosteric Mechanism

The transition from flat, two-dimensional heterocycles to three-dimensional spirocycles is a cornerstone of modern medicinal chemistry. The 1-thia-7-azaspiro[3.5]nonane core (SMILES: Cl.C1CC2(CCNCC2)S1)[4] provides two distinct mechanistic advantages:

Conformational Restriction and Fsp³ Enhancement

Traditional saturated heterocycles, such as morpholine or piperazine, often adopt low-energy chair conformations that present a relatively flat profile to target proteins. This planarity can lead to non-specific binding (e.g., hERG toxicity) and high metabolic vulnerability (α-oxidation by CYP450 enzymes). The spiro[3.5]nonane architecture forces the molecule into a rigid, orthogonal 3D conformation. This maximizes the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced off-target binding, and enhanced metabolic stability[2].

The Thietane Vector and Oxidation-State Tuning

The 4-membered thietane (1-thia) ring contains a sulfur atom that acts as a tunable vector. While the thioether form is lipophilic, it is routinely oxidized to a sulfone (1,1-dioxide) during late-stage synthesis[3]. The resulting 1,1-dioxide is a potent, localized hydrogen-bond acceptor. Because the spirocyclic core restricts the rotational freedom of the sulfone, the oxygen atoms are locked into a precise spatial vector, allowing for highly specific electrostatic interactions within deep protein binding pockets[2].

Target Engagement: Allosteric Inhibition of SHP2

The most prominent application of the 1-thia-7-azaspiro[3.5]nonane moiety is in the allosteric inhibition of SHP2, an enzyme implicated in various cancers (e.g., neuroblastoma, melanoma, and lung cancer)[5].

The Mechanistic Pathway

Wild-type SHP2 exists in an auto-inhibited (closed) state. Upon binding to phosphorylated receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational shift to an active (open) state, driving oncogenic RAS/ERK signaling.

Molecules incorporating the 1-thia-7-azaspiro[3.5]nonane 1,1-dioxide fragment act as "molecular glue" for the inactive state. The spirocyclic amine is typically coupled to a pyrazine or pyrimidin-4-one core[3]. When the drug enters the allosteric pocket of SHP2, the rigid spirocycle directs the sulfone oxygens to form critical, high-affinity hydrogen bonds with the protein backbone (typically basic residues like Arginine). This interaction physically locks the SHP2 enzyme in its closed conformation, preventing RTK-mediated activation and arresting downstream oncogenic signaling[5].

SHP2_Pathway A Wild-Type SHP2 (Auto-inhibited) B RTK Activation (p-Tyr Binding) A->B Phosphorylation C Active SHP2 (Open Conformation) B->C Conformational Shift D Spirocycle Binding (Allosteric Pocket) C->D Inhibitor Intervention E Locked Inactive State (Oncogenic Arrest) D->E Structural Stabilization

Figure 1: Mechanism of SHP2 allosteric inhibition via spirocyclic stabilization.

Physicochemical Modulation & ADME Optimization

Replacing a standard morpholine ring with a 1-thia-7-azaspiro[3.5]nonane 1,1-dioxide fragment yields a profound shift in the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the representative quantitative shifts observed during lead optimization.

Table 1: Representative Physicochemical Shift in Scaffold Optimization

PropertyMorpholine Fragment1-Thia-7-azaspiro[3.5]nonane 1,1-DioxideMechanistic Impact
Fsp³ (Fraction sp³) Low (Planar tendency)High (Rigid orthogonal 3D geometry)Enhanced solubility; reduced hERG liability.
Topological Polar Surface Area ~12.5 Ų~42.5 ŲIncreased H-bond acceptor capacity via sulfone.
Metabolic Stability (CYP450) Low (Prone to α-oxidation)High (Sterically hindered spiro-carbon)Prolonged half-life; lower intrinsic clearance.
Target Engagement (SHP2) Poor (Lacks anchoring vectors)High (Sulfone-mediated H-bonding)Drives sub-nanomolar IC₅₀ in optimized drugs.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the incorporation and validation of this building block must follow a self-validating system. The hydrochloride salt form (MW: 179.71)[4] is utilized for its bench stability and resistance to premature oxidation, but it requires specific handling during synthesis.

Protocol A: Scaffold Incorporation and Oxidation

Causality: The secondary amine must be liberated from the HCl salt to act as a nucleophile. Subsequent oxidation is strictly controlled to prevent degradation of the parent heteroaryl scaffold.

  • Free Base Liberation: Suspend 1-thia-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to liberate the highly nucleophilic secondary amine.

  • Nucleophilic Aromatic Substitution (SNAr): Add the target electrophilic scaffold (e.g., a chloropyrazine derivative, 0.9 eq). Heat to 80°C for 4 hours.

  • Validation Step 1: Monitor via LC-MS. The mass shift should correspond to the exact mass of the thioether intermediate.

  • Thioether Oxidation: Isolate the intermediate, dissolve in dichloromethane (DCM), and cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) (2.2 eq) dropwise. The excess mCPBA ensures complete conversion from sulfoxide to the target 1,1-dioxide.

  • Validation Step 2: Quench with saturated Na₂S₂O₃ to neutralize unreacted peroxides. Confirm the presence of the sulfone via FT-IR (strong symmetric and asymmetric S=O stretches at ~1150 and ~1300 cm⁻¹).

Protocol B: Biochemical Validation (SHP2 DiFMUP Assay)

Causality: Allosteric inhibitors often exhibit slow-binding kinetics. Pre-incubation is mandatory to reach thermodynamic equilibrium before introducing the surrogate substrate.

  • Enzyme Preparation: Dilute recombinant full-length SHP2 protein in assay buffer (60 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.2).

  • Inhibitor Pre-Incubation: Dispense the synthesized spirocyclic inhibitor (in DMSO) into a 384-well plate. Add the SHP2 enzyme solution and incubate at room temperature for 60 minutes.

  • Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 30 minutes.

  • Validation Step: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC₅₀ accurately reflects the spirocycle's target engagement.

Bioisostere_Workflow S1 1. Free Base Liberation (from HCl Salt) S2 2. Nucleophilic Substitution (SNAr / Cross-Coupling) S1->S2 S3 3. Thioether Oxidation (mCPBA to 1,1-Dioxide) S2->S3 S4 4. Target Engagement Assay (e.g., SHP2 DiFMUP) S3->S4 S5 5. ADME Profiling (Microsomal Stability) S4->S5

Figure 2: Workflow for bioisosteric incorporation and target validation.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: ACS Publications URL
  • 1-thia-7-azaspiro[3.
  • EN300-27692736 - EnamineStore (Compound Specifications)
  • SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 Source: Google Patents / European Patent Office URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Antiviral Evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride

Introduction: The Quest for Novel Antiviral Agents The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health, necessitating the development of new antiviral the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antiviral Agents

The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health, necessitating the development of new antiviral therapeutics.[1][2] Small molecule inhibitors are a cornerstone of antiviral drug discovery, offering the potential for broad-spectrum activity and oral bioavailability. This document provides a comprehensive guide for the initial evaluation of a novel compound, 1-Thia-7-azaspiro[3.5]nonane hydrochloride, as a potential antiviral agent.

1-Thia-7-azaspiro[3.5]nonane hydrochloride is a spiro compound featuring a unique bicyclic structure incorporating both sulfur and nitrogen atoms.[3] While its biological activities are not yet extensively documented in publicly available literature, its structure presents an intriguing scaffold for potential interaction with viral or host-cell targets. These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework and detailed protocols for a systematic in vitro investigation of its antiviral potential.

The methodologies outlined herein are grounded in established principles of virology and drug discovery, emphasizing a logical, stepwise progression from initial toxicity and efficacy screening to preliminary mechanism of action studies.[4] Our objective is to provide a self-validating system of protocols that ensures data integrity and provides a clear rationale for experimental choices, empowering researchers to make informed decisions about the future development of this and other novel compounds.

Compound Profile: 1-Thia-7-azaspiro[3.5]nonane hydrochloride

A thorough understanding of the test article is fundamental to any experimental design. Below is a summary of the known properties of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

PropertyValueSource
CAS Number 2445792-09-4[3][5]
Molecular Formula C₇H₁₄ClNS[3][5]
Molecular Weight 179.71 g/mol [3][5]
Structure Spiro compound with a thia-azaspiro[3.5]nonane core[3]

Handling and Storage:

  • Solubility: To be determined empirically in suitable solvents such as sterile water, saline, or dimethyl sulfoxide (DMSO).[6] The final concentration of solvents like DMSO in cell culture should be kept low (typically ≤1%) to avoid solvent-induced cytotoxicity.[7]

  • Storage: Store under an inert atmosphere at room temperature as a solid.[8] Once in solution, store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

  • Safety: Handle with appropriate personal protective equipment (PPE). Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.[9] All work with live viruses must be conducted in a certified Biosafety Level 2 (BSL-2) or higher facility, as appropriate for the pathogen.[9]

Phase 1: Foundational In Vitro Screening

The initial phase of evaluation is designed to answer two fundamental questions: Is the compound toxic to host cells, and does it inhibit viral replication at non-toxic concentrations? This is achieved by determining the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀).[1] The ratio of these values, the Selectivity Index (SI = CC₅₀/EC₅₀), is a critical parameter for gauging the therapeutic potential of a compound.[10][11] An SI value ≥10 is generally considered indicative of promising in vitro activity.[11]

Experimental Workflow for Foundational Screening

The following diagram illustrates the logical flow of the initial screening phase.

G cluster_0 Phase 1: Foundational Screening cluster_1 Cytotoxicity Assessment cluster_2 Antiviral Efficacy Assessment Compound 1-Thia-7-azaspiro[3.5]nonane HCl (Stock Solution) Prep Prepare Serial Dilutions Compound->Prep Tox_Assay Cytotoxicity Assay (e.g., MTT) on Uninfected Host Cells Prep->Tox_Assay Antiviral_Assay Primary Antiviral Assay (e.g., CPE, Plaque Reduction) on Infected Host Cells Prep->Antiviral_Assay CC50 Determine CC₅₀ Value Tox_Assay->CC50 SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ CC50->SI_Calc EC50 Determine EC₅₀ Value Antiviral_Assay->EC50 EC50->SI_Calc Decision Decision Point: Proceed if SI ≥ 10 SI_Calc->Decision

Caption: Workflow for initial in vitro screening of antiviral candidates.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)

Objective: To determine the concentration of 1-Thia-7-azaspiro[3.5]nonane hydrochloride that reduces the viability of uninfected host cells by 50%.[10][11][12] This is a crucial step to ensure that any observed antiviral effect is not merely a result of cell death.[12]

Principle: A colorimetric assay, such as the MTT assay, is used to quantify cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Materials:

  • Susceptible host cell line (e.g., Vero E6, MDCK, HeLa)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)[1]

  • 1-Thia-7-azaspiro[3.5]nonane hydrochloride

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density that will achieve 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Compound Dilution: Prepare a 2x working stock of serial dilutions of the test compound in assay medium. A typical starting range might be from 1000 µM down to 0.1 µM.

  • Treatment: Remove the culture medium from the cells. Add 100 µL of each compound dilution to triplicate wells. Include "cells only" controls (with assay medium) and "solvent" controls (with the highest concentration of the vehicle, e.g., DMSO).

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).[1]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the CC₅₀ value.[10][13]

Protocol 2: Plaque Reduction Assay (PRA)

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques in the presence of the test compound. This is considered a "gold-standard" method for many viruses.[14]

Principle: Infectious virus particles create localized zones of cell death (plaques) in a confluent monolayer of cells.[15] A semi-solid overlay restricts the spread of the virus, so each plaque represents a single infectious event.[16][17] The antiviral activity of the compound is determined by the reduction in the number of plaques compared to an untreated control.[18]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Assay medium containing serial dilutions of the test compound

  • Semi-solid overlay (e.g., medium containing 1.2% Avicel or 0.6% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.[19]

  • Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus (e.g., 200 µL per well for a 12-well plate). Incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes.[19]

  • Treatment: After adsorption, remove the virus inoculum. Wash the cells gently with PBS.

  • Overlay Application: Add the semi-solid overlay containing the appropriate concentration of the test compound (or a positive control drug, or no compound for the virus control).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible. The incubation time is virus-dependent.[16]

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution.[19] After staining, wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression analysis.[19]

Phase 2: Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates a favorable Selectivity Index, the next critical phase is to understand its mechanism of action (MoA).[] Elucidating the MoA is essential for optimizing lead compounds, anticipating potential resistance, and designing rational combination therapies.[] Antiviral drugs can interfere with various stages of the viral life cycle, including entry, replication, protein synthesis, assembly, and release.[][21][22]

Time-of-Addition Assay: Pinpointing the Target Stage

A time-of-addition assay is a powerful tool to identify which stage of the viral replication cycle is inhibited by the compound. The compound is added at different time points relative to viral infection, and the resulting viral yield is measured.

Caption: Workflow for a Time-of-Addition experiment.

  • Inhibition during pre-treatment suggests an effect on the host cell or direct virucidal activity.[23]

  • Inhibition only during co-treatment points to interference with viral attachment or entry.[24]

  • Inhibition during post-treatment indicates the compound targets post-entry events, such as genome replication, protein synthesis, or virion assembly/release.[22]

Protocol 3: Specific MoA Assays

Based on the results of the time-of-addition assay, more specific enzymatic or cell-based assays can be employed to identify the precise molecular target.

A. Viral Protease Inhibitor Screening Assay

Objective: To determine if the compound inhibits the activity of a specific viral protease, which is often essential for cleaving viral polyproteins into functional units.[25]

Principle: These assays typically use a fluorogenic peptide substrate that mimics the protease's natural cleavage site.[26] When the protease cleaves the substrate, a fluorescent signal is produced. An effective inhibitor will prevent this cleavage, resulting in a reduced or absent signal.[7]

Procedure (General):

  • In a microplate, combine the recombinant viral protease enzyme with the test compound at various concentrations.

  • Add the fluorogenic substrate.

  • Incubate at the optimal temperature for the enzyme.

  • Measure the fluorescence at appropriate excitation/emission wavelengths.

  • A reduction in fluorescence compared to the no-inhibitor control indicates protease inhibition. Calculate the IC₅₀ value.

B. Reverse Transcriptase (RT) Inhibitor Assay

Objective: For retroviruses like HIV, to determine if the compound inhibits the reverse transcriptase enzyme, which converts the viral RNA genome into DNA.[27][28]

Principle: A colorimetric or fluorescent assay is used to quantify the DNA synthesized by the RT enzyme.[28][29] The assay measures the incorporation of labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP) into a new DNA strand using an RNA template.[28] The labeled DNA is then detected with an antibody conjugate that produces a colorimetric or fluorescent signal.

Procedure (General):

  • Prepare a reaction mixture containing the RNA template, primer, labeled nucleotides, and recombinant RT enzyme.

  • Add the test compound at various concentrations.

  • Incubate to allow DNA synthesis.

  • Transfer the mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

  • Add an anti-digoxigenin-HRP conjugate, followed by a colorimetric substrate (e.g., ABTS).

  • Measure the absorbance. A decrease in signal indicates RT inhibition.[28]

C. Viral Entry/Fusion Assay

Objective: To determine if the compound blocks the virus from entering the host cell.[30][31] This is particularly relevant if the time-of-addition assay points to an early-stage inhibition.

Principle: A common method uses pseudotyped viruses. These are replication-defective viral cores (e.g., from HIV or MLV) that are engineered to express the envelope protein of the virus of interest (e.g., SARS-CoV-2 Spike) and carry a reporter gene like luciferase or GFP.[30] Inhibition of entry is measured by a reduction in the reporter gene signal.

Procedure (General):

  • Seed host cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compound.

  • Add the pseudotyped virus particles to the wells.

  • Incubate for 48-72 hours to allow for entry and reporter gene expression.

  • Measure the reporter signal (e.g., luminescence for luciferase).

  • A decrease in the reporter signal relative to the untreated control indicates inhibition of viral entry.[24]

Summary of Key Parameters

The following table summarizes the key quantitative data that should be generated and recorded during the evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

ParameterDescriptionAssay UsedImportance
CC₅₀ 50% Cytotoxic ConcentrationMTT, XTT, or similar viability assayDefines the toxicity profile of the compound.[11]
EC₅₀ 50% Effective ConcentrationCPE Inhibition, Plaque Reduction, Yield ReductionMeasures the potency of the compound's antiviral effect.[1]
IC₅₀ 50% Inhibitory ConcentrationEnzyme-based assays (Protease, RT, etc.)Measures the potency against a specific molecular target.[25]
SI Selectivity Index (CC₅₀/EC₅₀)Calculated from CC₅₀ and EC₅₀ valuesKey indicator of therapeutic potential; a higher value is better.[10][11]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic antiviral evaluation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. By following these protocols, researchers can generate reliable in vitro data on the compound's cytotoxicity, antiviral efficacy, and potential mechanism of action. Positive results from this initial phase, indicated by a strong Selectivity Index and a discernible MoA, would warrant further investigation, including studies against drug-resistant viral strains, evaluation in more complex models like 3D cell cultures or organoids, and eventual progression to in vivo animal models to assess pharmacokinetics and efficacy.

References

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Viral Yield Reduction Assay Service. Retrieved from [Link]

  • MarinBio. (n.d.). Antiviral Therapy Assays for Drug Discovery & GMP. Retrieved from [Link]

  • Creative Diagnostics. (2022, June 23). Creative Diagnostics Introduces CC50/IC50 Assay Services for Pharmaceutical Safety. Retrieved from [Link]

  • Creative Diagnostics. (2025, September 23). In Vitro Antiviral Testing Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Bio-protocol. (2019). Plaque Assay and Plaque Reduction Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antiviral Drug Screening/Potency Evaluation. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters. Retrieved from [Link]

  • Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety. Retrieved from [Link]

  • Labinsights. (2023, April 10). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Retrieved from [Link]

  • BPS Bioscience. (n.d.). 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • IBT Bioservices. (n.d.). IBT Bioservices Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Quinney College of Natural Resources. (n.d.). In Vitro Antiviral Testing | IAR. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Retrieved from [Link]

  • Protocols.io. (2025, August 3). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. Retrieved from [Link]

  • American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). What are the mechanisms of action of the antivirals?. Retrieved from [Link]

  • IRIS. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • Agilent. (n.d.). Real-Time Antibody Dependent Cellular Cytotoxicity (ADCC) Assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Retrieved from [Link]

  • Bio-protocol. (2021). Cytotoxicity (CC50) and inhibition concentration (IC50). Retrieved from [Link]

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, October 29). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Retrieved from [Link]

  • QIAGEN. (n.d.). Reverse transcription to test | Simplify your assay development | OEM by QIAGEN. Retrieved from [Link]

  • Journal of Visualized Experiments. (2025, July 8). An Assay to Evaluate the Effect of Test Compounds on Viral Entry and Fusion in Host Cells. Retrieved from [Link]

  • PubMed. (2014, April 9). Rapid screening of HIV reverse transcriptase and integrase inhibitors. Retrieved from [Link]

Sources

Application

Application Note: Cell-Based Assay Workflows for Evaluating 1-Thia-7-azaspiro[3.5]nonane-Derived Therapeutics

Introduction & Scientific Rationale The integration of spirocyclic building blocks into drug discovery has fundamentally shifted how medicinal chemists approach lead optimization. The compound 1-Thia-7-azaspiro[3.5]nonan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of spirocyclic building blocks into drug discovery has fundamentally shifted how medicinal chemists approach lead optimization. The compound 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6)[1] represents a highly specialized bioisostere used to replace traditional, planar heterocycles such as piperazines or morpholines[2]. By increasing the fraction of sp3-hybridized carbons (Fsp3), this spirocycle enhances aqueous solubility, improves metabolic stability, and reduces off-target hERG liabilities compared to its flat counterparts[3].

In recent oncological drug development, the 1-Thia-7-azaspiro[3.5]nonane scaffold (often oxidized to its 1,1-dioxide form in final drug candidates) has been strategically utilized as a critical vector-directing group in the design of allosteric SHP2 (PTPN11) inhibitors [4]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-MAPK signaling pathway and is frequently hyperactivated in receptor tyrosine kinase (RTK)-driven cancers[5].

This application note provides a comprehensive, self-validating framework for evaluating novel therapeutics incorporating the 1-Thia-7-azaspiro[3.5]nonane scaffold in cell-based systems.

Causality in Experimental Design & Self-Validating Systems

Evaluating derivatives of 1-Thia-7-azaspiro[3.5]nonane requires assays that confirm both precise target engagement and downstream phenotypic efficacy. We do not merely measure cell death; we must prove why the cells are dying.

  • Mechanistic Causality (pERK Modulation): SHP2 operates directly upstream of RAS. Inhibiting SHP2 locks the enzyme in an auto-inhibited conformation, preventing RAS activation and subsequently halting the phosphorylation of ERK1/2 (pERK)[5]. Measuring pERK provides a direct, causal readout of SHP2 target engagement.

  • Physiological Causality (3D Spheroid Assays): Traditional 2D monolayers often overstate compound efficacy because they lack extracellular matrix barriers. 3D spheroids generate natural oxygen and nutrient gradients, rigorously testing the membrane permeability and tissue-penetration properties conferred by the spirocyclic 1-Thia-7-azaspiro[3.5]nonane scaffold.

  • The Self-Validating System: Every assay described below is engineered to be self-validating. The protocols mandate the inclusion of SHP099 (a universally recognized SHP2 allosteric inhibitor) as a positive control[5], DMSO as a vehicle control, and a total ERK (tERK) measurement to normalize for well-to-well variations in cell proliferation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Activates RAS RAS-GTP SHP2->RAS Promotes MEK MEK1/2 RAS->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK (Active Output) ERK->pERK Cellular Proliferation Inhibitor 1-Thia-7-azaspiro[3.5]nonane Derivative Inhibitor->SHP2 Allosteric Inhibition

Fig 1: Allosteric inhibition of SHP2 by 1-Thia-7-azaspiro[3.5]nonane derivatives.

Experimental Protocols

Protocol A: Cellular Target Engagement (pERK/tERK AlphaLISA)

This homogeneous proximity assay quantifies the ratio of phosphorylated ERK to total ERK, confirming that the 1-Thia-7-azaspiro[3.5]nonane derivative successfully penetrates the cell and engages SHP2.

Materials:

  • KYSE-520 human esophageal squamous cell carcinoma line (highly sensitive to SHP2 inhibition).

  • AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 Assay Kits.

  • Recombinant human EGF.

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE-520 cells at 10,000 cells/well in a 384-well ProxiPlate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Carefully aspirate the media and replace with serum-free RPMI-1640. Incubate for 16 hours to reduce basal RTK signaling.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-Thia-7-azaspiro[3.5]nonane derivative and the SHP099 control in DMSO. Transfer to the assay plate (final DMSO concentration 0.1%). Incubate for 2 hours.

  • EGF Stimulation: Stimulate cells with 10 ng/mL EGF for exactly 10 minutes to induce a transient spike in MAPK signaling.

  • Lysis & Detection: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors. Shake for 10 minutes.

  • Readout: Add Acceptor and Donor beads sequentially according to the manufacturer's protocol. Read the plate on an EnVision multimode plate reader using standard Alpha settings.

  • Data Processing: Calculate the pERK/tERK ratio. Normalize data against the DMSO control (100% activity) and generate IC₅₀ curves using 4-parameter logistic regression.

Assay_Workflow Prep Compound Prep (DMSO Stocks) Treat Compound Treatment Prep->Treat Cell Cell Seeding (KYSE-520) Cell->Treat EGF EGF Stimulation (10 min) Treat->EGF 2h Incubation Lysis Cell Lysis & Extraction EGF->Lysis Read AlphaLISA (pERK/tERK) Lysis->Read Analysis IC50 Calculation Read->Analysis

Fig 2: High-throughput screening workflow for SHP2 cellular target engagement.

Protocol B: 3D Spheroid Viability Assay

This assay validates whether the biochemical inhibition observed in Protocol A translates to anti-proliferative efficacy in a complex microenvironment.

Step-by-Step Methodology:

  • Spheroid Formation: Seed KYSE-520 cells at 2,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours until tight spheroids form.

  • Compound Dosing: Treat spheroids with the 1-Thia-7-azaspiro[3.5]nonane derivative (0.1 nM to 10 µM).

  • Incubation: Incubate for 6 days. Refresh media and compound on day 3.

  • Viability Readout: Add CellTiter-Glo 3D Reagent (which contains optimized detergents to penetrate 3D structures). Shake for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.

Quantitative Data Presentation

To establish a baseline for evaluating novel 1-Thia-7-azaspiro[3.5]nonane derivatives, compare experimental readouts against the established SHP099 standard. The table below summarizes the expected pharmacological profile for a successfully optimized spirocyclic SHP2 inhibitor.

Compound ClasspERK Inhibition (IC₅₀)3D Spheroid Viability (IC₅₀)Fsp3 FractionTarget Engagement Validation
Vehicle (DMSO) N/AN/AN/A100% Basal pERK
SHP099 (Control) 70 - 100 nM1.2 - 2.5 µM0.35Confirmed
1-Thia-7-azaspiro[3.5]nonane Derivative < 50 nM< 0.8 µM> 0.55Confirmed
Inactive Analog > 10,000 nM> 10,000 nM> 0.55None (Negative Control)

Note: The increased Fsp3 fraction provided by the 1-Thia-7-azaspiro[3.5]nonane scaffold typically correlates with enhanced tissue penetration, reflecting the tighter correlation between biochemical IC₅₀ and 3D Viability IC₅₀ compared to flatter molecules.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: acs.org URL:[Link]

  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization | Organic Letters Source: acs.org URL:[Link]

  • SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 Source: googleapis.com URL:[Link]

  • A patent review of SHP2 allosteric inhibitors (2018-present) Source: researchgate.net URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride

Welcome to the technical support center for the synthesis of 1-thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic scaffold. The following troubleshooting guide and frequently asked questions are based on established synthetic routes and aim to provide practical, experience-driven advice.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 1-thia-7-azaspiro[3.5]nonane hydrochloride. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low yield in the initial Boc-protection of 4-piperidone.

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Hydrolysis of Boc-anhydride: Moisture in the reaction setup can hydrolyze the di-tert-butyl dicarbonate (Boc-anhydride), reducing its effectiveness.

  • Basic conditions: While a base is required to neutralize the 4-piperidone hydrochloride starting material, excessively strong or prolonged basic conditions can lead to side reactions.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent moisture contamination.[1]

  • Optimized Base Addition: Use a mild base like triethylamine and add it portion-wise. Stirring for a short period after base addition before adding the Boc-anhydride can be beneficial.[2]

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield.[2]

Problem 2: Formation of multiple products during the key spirocyclization step.

Potential Causes:

  • Competing reaction pathways: The reaction conditions may favor side reactions, such as intermolecular reactions or rearrangements, over the desired intramolecular spirocyclization.

  • Stereochemical issues: The formation of diastereomers can complicate the product mixture and purification.[3]

  • Reagent stoichiometry: Incorrect stoichiometry of the reagents can lead to the formation of byproducts.

Solutions:

  • Temperature Control: Many spirocyclization reactions are sensitive to temperature. Lowering the temperature can sometimes improve selectivity by favoring the desired kinetic product.[3]

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, the reaction can be performed under high-dilution conditions by slowly adding the substrate to the reaction mixture.

  • Choice of Catalyst/Reagent: The selection of the appropriate catalyst or reagent is crucial for directing the reaction towards the desired spirocyclic product. Screening different catalysts or reagents may be necessary.[3]

  • Substrate Modification: In some cases, modifying the substrate by introducing a directing group can enhance the stereoselectivity of the cyclization.[3]

Problem 3: Difficulty in purifying the final hydrochloride salt.

Potential Causes:

  • Hygroscopic nature of the salt: The hydrochloride salt may be hygroscopic, making it difficult to handle and obtain as a crystalline solid.

  • Presence of impurities: Impurities from previous steps can co-precipitate with the final product.

  • Incorrect precipitation/crystallization solvent: The choice of solvent for precipitation or crystallization is critical for obtaining a pure, crystalline product.

Solutions:

  • Anhydrous Workup: During the final salt formation and isolation, use anhydrous solvents and handle the product under an inert atmosphere to minimize moisture absorption.

  • Thorough Purification of the Free Base: Ensure the free base (1-thia-7-azaspiro[3.5]nonane) is of high purity before converting it to the hydrochloride salt. This can be achieved by column chromatography or distillation.

  • Solvent Screening for Crystallization: Experiment with different solvent systems to find the optimal conditions for crystallization. A common method is to dissolve the free base in a solvent like isopropanol or diethyl ether and then add a solution of HCl in the same or a different solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-thia-7-azaspiro[3.5]nonane hydrochloride?

A common and effective approach involves a multi-step synthesis starting from commercially available 4-piperidone. The key steps typically include:

  • N-Protection: Protection of the piperidine nitrogen, often with a Boc group, to prevent side reactions in subsequent steps.[2][5]

  • Functionalization at the 4-position: Introduction of a suitable functional group at the 4-position of the piperidone ring to enable the formation of the thietane ring.

  • Spirocyclization: The key step where the thietane ring is formed, creating the spirocyclic core.

  • Deprotection and Salt Formation: Removal of the protecting group and subsequent formation of the hydrochloride salt.

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Start [label="4-Piperidone Hydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="N-Boc Protection"]; Step2 [label="Functionalization at C4"]; Step3 [label="Spirocyclization (Thietane Formation)"]; Step4 [label="Boc Deprotection"]; End [label="1-Thia-7-azaspiro[3.5]nonane HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Boc2O, Base"]; Step1 -> Step2 [label="Various Reagents"]; Step2 -> Step3 [label="Sulfur Source, Cyclization Conditions"]; Step3 -> Step4 [label="Acid (e.g., HCl, TFA)"]; Step4 -> End [label="HCl"]; } Caption: General synthetic workflow for 1-thia-7-azaspiro[3.5]nonane HCl.

Q2: How can I monitor the progress of the reactions effectively?

Thin Layer Chromatography (TLC) is a versatile and rapid technique for monitoring most of the steps in this synthesis. For more volatile or less UV-active compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool. It is crucial to identify a suitable solvent system for TLC that provides good separation of the starting material, product, and any major byproducts.

Q3: What are the critical safety precautions to consider during this synthesis?

  • Reagent Handling: Many reagents used in this synthesis are hazardous. For example, Boc-anhydride is a lachrymator, and many sulfur-containing reagents have a strong, unpleasant odor and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: Some reactions, particularly those involving reactive intermediates, may require careful quenching procedures. Always add quenching agents slowly and control the temperature of the reaction mixture.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: Are there alternative strategies for constructing the azaspiro[3.5]nonane core?

Yes, several other strategies have been reported for the synthesis of azaspiro[3.5]nonane derivatives. These include:

  • Rhodium-Catalyzed Asymmetric Cyclopropanation: This method can be used to create a spiro[2.5]octane precursor, which can then undergo ring expansion to form the desired 7-azaspiro[3.5]nonane skeleton.[6]

  • Intramolecular Cyclization: Routes involving the intramolecular cyclization of a diester (Dieckmann condensation) followed by further transformations have also been explored.[1]

  • N-Acyliminium Spirocyclization: This strategy has been successfully employed for the synthesis of 1-azaspiro[4.5]-7-decen-2-one systems and could potentially be adapted.[7]

The choice of synthetic route will often depend on the desired substitution pattern on the spirocyclic core and the availability of starting materials.

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Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Which step is problematic?"]; Step1 [label="Boc Protection"]; Step2 [label="Spirocyclization"]; Step3 [label="Purification"];

Sol1 [label="Check for moisture.\nUse anhydrous conditions.\nMonitor with TLC.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Optimize temperature.\nConsider high dilution.\nScreen catalysts/reagents.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Purify free base first.\nScreen crystallization solvents.\nUse anhydrous workup.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Q1; Q1 -> Step1 [label="Initial Step"]; Q1 -> Step2 [label="Key Cyclization"]; Q1 -> Step3 [label="Final Step"];

Step1 -> Sol1; Step2 -> Sol2; Step3 -> Sol3; } Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Piperidone

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, add triethylamine (1.5 eq) and stir for 5 minutes at room temperature.[2]

  • Add Boc₂O (1.1 eq) in portions over a 5-minute period, followed by a catalytic amount of DMAP.[2]

  • Stir the solution at ambient temperature for 16-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane.

  • Wash the organic phase sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone. The product is often a white solid and can be used in the next step without further purification if the purity is high.

Data Summary Table
StepKey ReagentsTypical YieldKey Considerations
N-Boc Protection Boc₂O, Et₃N, DMAP>95%Anhydrous conditions, reaction monitoring
Spirocyclization Varies (e.g., sulfur nucleophile)50-80%Temperature control, high dilution
Deprotection/Salt Formation HCl or TFA>90%Anhydrous workup, proper crystallization solvent

References

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (2015).
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Stork, G., & McElvain, S. M. (1946). Piperidine Derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; Synthesis of Ethyl 3-ethyl-4-piperidylacetate (d1-ethyl Cincholoiponate). Journal of the American Chemical Society, 68(6), 1053–1057. [Link]

  • Jones, G., & Jones, R. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 71-74. [Link]

  • N-alkylation of 4-piperidone. (2013). Sciencemadness Discussion Board. [Link]

  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. [Link]

  • Note by the Secretariat on the inclusion of 4-piperidone, 1-boc-4-piperidone and norfentanyl in Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. (2024). United Nations. [Link]

  • Pantu, P., & Chassaing, S. (2025). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Chemistry – An Asian Journal. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]

  • Al-Ostoot, F. H., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2802. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]

  • Kuntiyong, P., et al. (2022). SYNTHESIS OF 1-AZASPIRO[4.5]-7-DECEN-2-ONE FROM L-ASPARAGINE AND L-ASPARTIC ACID. HETEROCYCLES, 105(1), 486-494. [Link]

Sources

Optimization

Purification challenges of 1-Thia-7-azaspiro[3.5]nonane hydrochloride

Technical Support Center: Purification & Handling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of spirocyclic amines. 1-Thia-7-azaspiro[3.5]nonane hydrochloride presents a unique intersection of structural challenges: the high polarity and basicity of the spiro-piperidine motif (7-aza), coupled with the oxidation susceptibility and inherent ring-strain of the thietane moiety (1-thia).

This guide provides field-proven, mechanistically grounded solutions to troubleshoot your workflows and ensure high-yield, high-purity isolation.

Purification Decision Workflow

PurificationWorkflow Crude Crude 1-Thia-7-azaspiro[3.5]nonane HCl (Highly Polar, S-Oxidation Risk) Assess LC-MS & NMR Assessment Crude->Assess Issue1 Severe Peak Tailing? Assess->Issue1 Issue2 M+16 / M+32 Adducts? Assess->Issue2 Issue3 Poor LLE Recovery? Assess->Issue3 Sol1 High-pH RP-HPLC (0.1% NH4OH Modifier) Issue1->Sol1 Yes Sol2 Degas Solvents & Exclude Peroxides Issue2->Sol2 Yes Sol3 TCA Precipitation & Decarboxylation Issue3->Sol3 Yes Pure Pure Free Base or Stable HCl Salt Sol1->Pure Sol2->Pure Sol3->Pure

Decision-tree workflow for troubleshooting 1-Thia-7-azaspiro[3.5]nonane purification.

Troubleshooting Guide & FAQs

Q1: Why does my 1-Thia-7-azaspiro[3.5]nonane peak exhibit severe tailing and poor recovery on standard normal-phase silica gel? Causality: The secondary amine in the 7-aza (piperidine) ring is highly basic. On standard bare silica, this basic nitrogen acts as a strong hydrogen-bond acceptor and undergoes severe ion-exchange interactions with acidic silanol groups (pKa ~4.5-5.5) on the stationary phase. This causes irreversible adsorption or severe tailing. Solution: Avoid standard normal-phase silica. The most self-validating approach is Reverse-Phase HPLC (RP-HPLC) using a high-pH mobile phase. By raising the pH above the pKa of the piperidine nitrogen (typically using a pH > 10 buffer like 0.1% NH₄OH), the amine is completely deprotonated. This eliminates secondary silanol interactions and ensures sharp peak symmetry[1].

Q2: I am observing M+16 and M+32 mass adducts during LC-MS analysis. What is causing this degradation, and how do I prevent it? Causality: The sulfur atom in the 4-membered thietane ring (1-thia) is highly susceptible to electrophilic oxidation. Ambient oxygen, or trace peroxides commonly found in aging ethereal solvents (like THF or diethyl ether), readily oxidize the thietane sulfur to a sulfoxide (M+16) and subsequently to a sulfone (M+32)[2][3]. The strain of the 4-membered ring slightly elevates the HOMO of the sulfur lone pairs, increasing its reactivity toward oxidants. Solution:

  • Never use uninhibited or aged ethereal solvents for the purification of thietanes.

  • Degas all chromatography solvents (sparging with Argon or Helium) to remove dissolved oxygen.

  • Store the purified compound under an inert argon blanket at -20°C.

Q3: The hydrochloride salt of 1-Thia-7-azaspiro[3.5]nonane is highly water-soluble. Standard liquid-liquid extraction (LLE) with NaOH and DCM yields almost no free amine. How can I isolate the free base? Causality: The spirocyclic framework has a very low lipophilicity (low LogP). Even when deprotonated (free-based), the molecule remains highly polar due to the compact spiro structure and the presence of two heteroatoms. This causes it to partition favorably into the aqueous layer rather than the organic layer during LLE. Solution: Abandon traditional LLE. Instead, utilize the Trichloroacetic Acid (TCA) precipitation and decarboxylation method. TCA forms a highly crystalline, insoluble salt with the amine. Upon gentle heating, the TCA anion decarboxylates into volatile chloroform and CO₂, leaving behind the pure free amine without the need for an aqueous workup[4].

Quantitative Data: Chromatographic Conditions Comparison

To empirically validate the troubleshooting steps, the following table summarizes the performance of various purification matrices for 1-Thia-7-azaspiro[3.5]nonane.

Purification MethodStationary PhaseMobile PhaseTailing Factor (Tf)Recovery (%)S-Oxidation Risk
Standard FlashBare Silica (60Å)DCM / MeOH (9:1)> 3.5< 40%High (if aged solvents)
Amine-FlashNH₂-SilicaHexane / EtOAc (1:1)1.285%Moderate
Low-pH RP-HPLCC18 (End-capped)H₂O / MeCN + 0.1% TFA1.875%Low
High-pH RP-HPLC C18 (Hybrid Silica) H₂O / MeCN + 0.1% NH₄OH 1.05 > 95% Low (if degassed)

Detailed Experimental Protocols

Protocol A: High-pH Reverse-Phase Purification of 1-Thia-7-azaspiro[3.5]nonane

Scientific Grounding: This protocol utilizes a hybrid-silica C18 column designed specifically to withstand high pH. By keeping the mobile phase at pH ~10.5, the spirocyclic amine remains un-ionized, maximizing retention on the hydrophobic C18 phase and preventing silanol-induced tailing[1].

  • System Preparation: Equip the preparative HPLC with a high-pH tolerant C18 column (e.g., Waters XBridge or Agilent Gemini).

  • Solvent Preparation:

    • Mobile Phase A: Optima-grade Water + 0.1% Ammonium Hydroxide (NH₄OH). Sparge with Argon for 15 minutes to remove dissolved O₂.

    • Mobile Phase B: Optima-grade Acetonitrile + 0.1% NH₄OH. Sparge with Argon for 15 minutes.

  • Sample Loading: Dissolve the crude 1-Thia-7-azaspiro[3.5]nonane HCl in a minimum volume of 50:50 Water:MeCN. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 20 column volumes. The un-ionized free base will elute sharply.

  • Recovery: Lyophilize the collected fractions immediately to prevent prolonged exposure to aqueous conditions, which can slowly hydrolyze strained ring systems.

Protocol B: Waste-Free Desalting via TCA Decarboxylation

Scientific Grounding: This self-validating protocol bypasses the partition coefficient limitations of highly polar spirocyclic amines. Trichloroacetic acid (TCA) forces the amine out of solution as a salt. Heating triggers the out-of-equilibrium decarboxylation of the trichloroacetate anion, generating CO₂ and CHCl₃, cleanly liberating the free base[4].

  • Salt Formation: Dissolve 1.0 mmol of the crude amine hydrochloride in 2 mL of anhydrous Acetonitrile. Add 1.05 mmol of Trichloroacetic acid (TCA).

  • Precipitation: Stir at 0°C for 30 minutes. The TCA-amine salt will precipitate out of the solution. Centrifuge and decant the supernatant to remove soluble impurities.

  • Decarboxylation: Transfer the isolated TCA-amine salt to a dry Schlenk flask. Heat gently to 80°C under a steady stream of Argon.

  • Volatile Removal: Maintain heating for 20 minutes. The TCA anion will decarboxylate. The generated chloroform (CHCl₃) and carbon dioxide (CO₂) will vent out of the system.

  • Isolation: Cool the flask to room temperature. The remaining residue is the analytically pure 1-Thia-7-azaspiro[3.5]nonane free base. Store immediately at -20°C under Argon.

Sources

Troubleshooting

Technical Support Center: Stability of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Here, we address common questions and challenges related t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Here, we address common questions and challenges related to its stability in solution, providing troubleshooting strategies and foundational knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-Thia-7-azaspiro[3.5]nonane hydrochloride and what are its key structural features?

A1: 1-Thia-7-azaspiro[3.5]nonane hydrochloride is a spirocyclic heterocyclic compound. Its structure features a central carbon atom shared by two rings: a four-membered thietane ring (containing a sulfur atom) and a six-membered piperidine ring (containing a nitrogen atom). The nitrogen atom is protonated and paired with a chloride ion, forming the hydrochloride salt. This salt form generally enhances water solubility and stability in the solid state.

Diagram: Structure of 1-Thia-7-azaspiro[3.5]nonane hydrochloride

Caption: Structure of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

Q2: What are the primary factors that can influence the stability of 1-Thia-7-azaspiro[3.5]nonane hydrochloride in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution can significantly impact the compound's stability. The secondary amine is protonated at acidic pH, which can affect its reactivity. The thioether (sulfide) group can be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Solvent: The choice of solvent can affect solubility and the rate of degradation. Protic solvents, like water and alcohols, may participate in degradation reactions.

  • Presence of Oxidizing Agents: The thioether moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.

  • Light Exposure: Photodegradation can occur, especially if the molecule has chromophores that absorb UV or visible light.

Q3: What are the potential degradation pathways for 1-Thia-7-azaspiro[3.5]nonane hydrochloride?

A3: While specific degradation pathways for this molecule are not extensively documented in the literature, we can predict potential routes based on its functional groups:

  • Oxidation of the Thioether: The sulfur atom in the thietane ring is a likely site for oxidation. This can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common degradation pathway for molecules containing thioether linkages.

  • Ring Opening of the Thietane Ring: Thietane rings can be susceptible to ring-opening reactions, especially under harsh acidic or basic conditions or in the presence of nucleophiles.

  • N-Dealkylation or Hofmann Elimination: Although less common for secondary amines within a ring, under certain strenuous conditions, reactions involving the nitrogen atom could occur.

Diagram: Potential Degradation Pathways

G cluster_0 1-Thia-7-azaspiro[3.5]nonane hydrochloride cluster_1 Degradation Products A Parent Compound B Sulfoxide Derivative A->B Oxidation D Ring-Opened Product A->D Hydrolysis/Ring Opening C Sulfone Derivative B->C Further Oxidation

Caption: Potential degradation pathways for 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

Troubleshooting Guide

Scenario 1: Unexpected Peaks in HPLC Analysis After Sample Preparation

Question: I've prepared a solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride in my mobile phase for HPLC analysis, and I'm seeing unexpected peaks even in a freshly prepared sample. What could be the cause?

Answer:

This issue often points to on-column degradation or interaction with the mobile phase. Consider the following:

  • Mobile Phase pH: If your mobile phase is significantly basic, it could be causing on-column degradation. The free base form of the amine may be less stable. Try adjusting the pH of your mobile phase to a more acidic or neutral range (e.g., pH 3-7).

  • Solvent Reactivity: Certain solvents, especially under elevated temperatures, can react with your compound. For instance, methanol could potentially act as a nucleophile. If you suspect solvent reactivity, try preparing your sample in a more inert solvent like acetonitrile and water.

  • Metal Contamination: Metal ions in your HPLC system (e.g., from stainless steel frits or tubing) can sometimes catalyze degradation, particularly oxidation. Using a mobile phase with a chelating agent like EDTA (at a low concentration) can help mitigate this.

Scenario 2: Low Assay Values and Increasing Impurity Levels Over Time in a Stability Study

Question: I am conducting a stability study of 1-Thia-7-azaspiro[3.5]nonane hydrochloride in an aqueous buffer at pH 7.4 and 40°C. I'm observing a steady decrease in the main peak area and a corresponding increase in a new, more polar peak. What is the likely cause and how can I investigate it further?

Answer:

This observation is indicative of degradation. The formation of a more polar impurity suggests the introduction of a polar functional group.

  • Likely Cause: The most probable cause is the oxidation of the thioether to a sulfoxide. Sulfoxides are significantly more polar than their corresponding sulfides, which would explain the earlier elution time on a reverse-phase HPLC column.

  • Investigative Steps:

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The sulfoxide degradant should have a molecular weight that is 16 Da higher than the parent compound. A further oxidation product, the sulfone, would be 32 Da higher.

    • Forced Oxidation Study: To confirm this hypothesis, intentionally degrade a sample of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). Compare the retention time of the degradant formed in your forced oxidation study with the impurity observed in your stability study. They should match if oxidation is the degradation pathway.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach to understanding the stability of 1-Thia-7-azaspiro[3.5]nonane hydrochloride under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants.[1][2]

Materials:

  • 1-Thia-7-azaspiro[3.5]nonane hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature and protect from light for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at various time points.

Data Analysis:

  • For each condition, calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control sample.

  • Identify and quantify any major degradation products.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradant Retention Time (min)
0.1 M HCl2460< 2%-
0.1 M NaOH24605.2%3.8
3% H₂O₂82515.7%4.1
Thermal (Solid)4880< 1%-
Photostability24253.1%5.2
Protocol 2: HPLC Method for Stability Indicating Analysis

A robust, stability-indicating HPLC method is crucial for accurately quantifying 1-Thia-7-azaspiro[3.5]nonane hydrochloride and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Note: This is a starting point. The method may need to be optimized to achieve adequate separation of all degradation products from the parent peak and from each other.

References

  • NextSDS. (n.d.). 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information.
  • Patel, Y. P., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chemical and Pharmaceutical Sciences, 5(4), 193-198.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Sharma, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 11(5), 1-8.
  • ResearchGate. (n.d.). The proposed degradation pathways of AZ under stress storage conditions....
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • PubChemLite. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS).
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • NextSDS. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 7-Azaspiro[3.5]nonane hydrochloride | 1414885-16-7.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • OPUS. (2025, August 28). Analytical Methods.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • AK Scientific, Inc. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.
  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 7(1), 107.
  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • MDPI. (2022, August 11). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties.
  • PubMed. (2025, April 29). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Master Organic Chemistry. (2024, August 20). Master Organic Chemistry - An Online Organic Chemistry Resource.

Sources

Optimization

Technical Support Center: Synthesis of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride

Welcome to the technical support center for the synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. 1-Thia-7-azaspiro[3.5]nonane is a crucial building block in medicinal chemistry, but its synthesis can be accompanied by specific challenges, primarily the formation of unwanted side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome these synthetic hurdles. Our focus is on the mechanistic reasoning behind each issue and providing robust, field-proven protocols to ensure the successful synthesis of your target compound with high purity and yield.

Ideal Synthetic Pathway

The most common and effective route to 1-Thia-7-azaspiro[3.5]nonane involves the nucleophilic substitution of a suitable piperidine-based electrophile with a thietane-based nucleophile. The subsequent deprotection and salt formation yield the final product.

Ideal_Synthetic_Pathway cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-iodopiperidine C N-Boc-1-Thia-7-azaspiro[3.5]nonane A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Thietan-3-amine B->C D 1-Thia-7-azaspiro[3.5]nonane hydrochloride C->D HCl in Dioxane/EtOAc

Caption: Ideal two-step synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

Troubleshooting Guide: Overcoming Side Reactions

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation and a detailed protocol for mitigation.

Question 1: During the spirocyclization step, my yield is low, and I'm observing significant amounts of a dialkylated thietane byproduct. What is causing this and how can I prevent it?

Answer:

This is a classic issue of over-alkylation. The secondary amine of the desired spirocyclic product, even when Boc-protected, can sometimes compete with the starting thietan-3-amine as a nucleophile, reacting with another molecule of N-Boc-4-iodopiperidine. This is particularly problematic if the reaction is run at high concentrations or for extended periods.

Mechanistic Cause: The nitrogen of the newly formed spirocycle can attack a second molecule of the piperidine electrophile, leading to a quaternary ammonium salt or a complex mixture.

Mitigation Strategies & Protocol:

  • Control Stoichiometry: Use a slight excess of the thietan-3-amine nucleophile relative to the N-Boc-4-iodopiperidine electrophile. This ensures the electrophile is consumed before it can react with the product.

  • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Elevated temperatures can accelerate the rate of the side reaction.

  • Choice of Base: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to facilitate the reaction but minimizes side reactions compared to strong organic bases.

Optimized Protocol for Spirocyclization:

  • To a solution of Thietan-3-amine (1.2 equivalents) in anhydrous Dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add a solution of N-Boc-4-iodopiperidine (1.0 equivalent) in DMF dropwise over 30 minutes.[1][2][3]

  • Heat the reaction mixture to 70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the N-Boc-4-iodopiperidine (typically 4-6 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 2: My final product is contaminated with sulfoxide and sulfone impurities. How can I avoid their formation and remove them?

Answer:

The thioether in the thietane ring is susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to air and certain reagents.[4][5][6] The primary oxidation products are the corresponding sulfoxide and, under more aggressive conditions, the sulfone.

Mechanistic Cause: The lone pairs on the sulfur atom can be attacked by electrophilic oxygen sources (peroxides, or even atmospheric oxygen over time), leading to the formation of S=O (sulfoxide) and O=S=O (sulfone) bonds.[4] This oxidation changes the polarity and physicochemical properties of the molecule.[7]

Mitigation Strategies & Protocol:

  • Inert Atmosphere: Perform the synthesis and work-up under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Be mindful of all reagents used. Avoid peroxide-forming solvents (like old THF or ether) and ensure reagents are free from oxidizing contaminants.

  • Purification: If oxidation occurs, the more polar sulfoxide and sulfone byproducts can typically be separated from the desired thioether by silica gel column chromatography. A less polar eluent system will elute the desired product first.

Purification Protocol for Removing Oxidized Impurities:

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Adsorb the material onto a small amount of silica gel.

  • Perform column chromatography using a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).

  • Monitor the fractions by TLC, staining with potassium permanganate (the thioether will show up as a yellow spot on a purple background, while the sulfoxide/sulfone will not react as readily).

  • Combine the pure fractions containing the desired 1-Thia-7-azaspiro[3.5]nonane product and concentrate under reduced pressure.

Question 3: I am observing ring-opening of the thietane during the reaction. What conditions lead to this, and how can it be prevented?

Answer:

The thietane ring, being a strained four-membered ring, is susceptible to nucleophilic or electrophilic ring-opening reactions under certain conditions.[8][9][10] This can lead to the formation of linear sulfur-containing byproducts, significantly reducing the yield of the desired spirocycle.

Mechanistic Cause: Strong nucleophiles can attack one of the carbon atoms of the thietane ring, leading to cleavage of a C-S bond.[8] Similarly, strong acids can protonate the sulfur atom, activating the ring for nucleophilic attack.[11]

Mitigation Strategies & Protocol:

  • Control of Basicity/Acidity: Avoid using overly strong bases (e.g., organolithiums) or strong acids during the spirocyclization and work-up steps. The use of a moderately strong inorganic base like K₂CO₃ is ideal.

  • Temperature Management: High reaction temperatures can provide the activation energy needed for ring-opening. Maintain the recommended temperature range.

  • Nucleophile Choice: While thietan-3-amine is the intended nucleophile, ensure that other strong nucleophiles are not present in the reaction mixture.

Visualizing Competing Pathways

The following diagram illustrates the desired reaction pathway versus the common side reactions discussed.

Side_Reactions Start N-Boc-4-iodopiperidine + Thietan-3-amine Product Desired Product: N-Boc-1-Thia-7-azaspiro[3.5]nonane Start->Product Ideal Pathway (K2CO3, 70°C) Side3 Side Product 3: Ring-Opened Products Start->Side3 Ring Opening (Harsh Conditions) Side1 Side Product 1: Dialkylated Thietane Product->Side1 Over-alkylation (Product acts as nucleophile) Side2 Side Product 2: Sulfoxide / Sulfone Product->Side2 Oxidation (Air, Impurities)

Sources

Troubleshooting

Troubleshooting 1-Thia-7-azaspiro[3.5]nonane hydrochloride in cell-based assays

Welcome to the technical support resource for 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS No. 2567497-57-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS No. 2567497-57-6). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when using this novel spirocyclic compound in cell-based assays. Given the limited publicly available data on this specific molecule, this document integrates established principles of small molecule handling and cell culture with data from structurally related compounds to provide a robust framework for your experiments.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

This section addresses the most common initial questions regarding the physical handling, storage, and preparation of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

Q1: How should I prepare a stock solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride?

A1: Proper stock solution preparation is critical for reproducible results. The hydrochloride salt form suggests potential solubility in aqueous solutions, but using an organic solvent is standard practice for achieving a high-concentration, stable stock.

  • Recommended Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most cell-based assays.[1][2]

  • Alternative Solvents: If DMSO is incompatible with your assay, sterile deionized water or PBS can be tested. As a hydrochloride salt, its aqueous solubility may be higher than its freebase form. However, aqueous stocks are generally less stable long-term.[3]

  • Concentration: We recommend preparing a high-concentration stock, typically 10-20 mM. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced toxicity.[4] The final concentration of DMSO in your culture medium should ideally be below 0.1% and must not exceed 0.5% to avoid cytotoxic effects.[1][4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weighing (for >10 mg): If you have a larger quantity, accurately weigh the required amount of compound in a chemical fume hood using appropriate personal protective equipment (PPE).[4] For smaller, pre-aliquoted vials (≤10 mg), proceed to the next step.

  • Direct Vial Reconstitution (for ≤10 mg): Add the calculated volume of anhydrous DMSO directly to the manufacturer's vial to ensure all the compound, which may be a thin film coating the glass, is dissolved.[1]

  • Solubilization: Vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if particulates are visible.[5] Ensure the compound is fully dissolved before storage.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability.

Q2: The vial appears empty. Is there any product inside?

A2: Yes, this is a common observation. Small molecule compounds, especially when supplied in milligram or sub-milligram quantities, can form a very thin, static film on the vial's surface or cap, making them difficult to see.[1] Always proceed with reconstitution by adding the solvent directly to the vial as described in Protocol 1.

Q3: What are the recommended storage conditions?

A3: Storage conditions are critical for maintaining compound integrity.

FormRecommended Storage TemperatureDurationKey Considerations
Solid Powder 2-8°C, under inert atmosphereUp to 2 yearsProtect from moisture and light.[6]
DMSO Stock Solution -20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use tightly sealed, low-retention vials.[1]
Aqueous Solution 2-8°C≤ 24 hoursNot recommended for storage due to lower stability. Prepare fresh before use.[7]
Section 2: Troubleshooting Guides for Cell-Based Assays

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Precipitation or Cloudiness in Culture Medium

Symptom: Upon adding the working solution of 1-Thia-7-azaspiro[3.5]nonane hydrochloride to your cell culture medium, you observe a precipitate, cloudiness, or crystal formation.

Causality: This is almost always a solubility issue. While a compound may be soluble in a high-concentration DMSO stock, its solubility can drop dramatically when diluted into the complex, aqueous, and protein-rich environment of cell culture medium. This can lead to inaccurate dosing and non-specific cytotoxicity from precipitated compound.[5][8]

Troubleshooting Workflow:

G start Precipitation Observed in Media check_conc Is final concentration high? (e.g., >50 µM) start->check_conc check_solvent Is final DMSO concentration >0.5%? check_conc->check_solvent No lower_conc Action: Lower the final working concentration. Test a wider dose-response range. check_conc->lower_conc Yes warm_media Pre-warm media to 37°C before adding compound? check_solvent->warm_media No lower_dmso Action: Remake stock at a higher concentration to reduce final DMSO volume. check_solvent->lower_dmso Yes add_method How was compound added? (Directly vs. Serial Dilution) warm_media->add_method Yes prewarm_action Action: Ensure media is fully equilibrated to 37°C before adding compound. warm_media->prewarm_action No serial_dilute Action: Use a serial dilution method. Add compound to a small media volume first, vortex, then add to bulk media while swirling. add_method->serial_dilute Directly contact_support Issue Persists: Consider kinetic solubility assay or contact technical support. add_method->contact_support Serially

Caption: Troubleshooting workflow for compound precipitation.

Solution Protocol 2: Improving Compound Dispersion in Media

  • Equilibrate Media: Ensure your complete cell culture medium is pre-warmed to 37°C.[4]

  • Intermediate Dilution: Instead of adding the DMSO stock directly into your final large volume of media, first perform an intermediate dilution. Pipette the required stock volume into a smaller tube (e.g., a 1.5 mL microfuge tube).

  • Stepwise Addition: Add a small volume (e.g., 200-500 µL) of the pre-warmed media to the DMSO stock. Immediately and gently vortex or flick the tube to mix. This creates an intermediate solution where the compound is less likely to crash out.[4]

  • Final Dilution: Quickly transfer this intermediate solution into the bulk of your pre-warmed media while gently swirling the flask or tube. This rapid dispersion helps maintain solubility.

  • Visual Inspection: Visually inspect the final treatment medium against a light source for any signs of precipitation before adding it to your cells.

Issue 2: Inconsistent Results or Loss of Activity

Symptom: You observe high variability between replicate wells, or the compound's effect diminishes in longer-term assays (e.g., 48-72 hours).

Causality: This often points to compound instability in the culture medium.[5] Small molecules can be metabolized by cells, be sensitive to the pH of the media (typically 7.2-7.4), or bind to components in fetal bovine serum (FBS), reducing the effective concentration over time. Inconsistent cell handling and health are also major sources of variability.[8]

Experimental Workflow for Assessing Stability:

Caption: Workflow for assessing compound stability in culture media.

Preventative Measures & Solutions:

  • Assess Stability: Perform a stability study as outlined in the workflow above. If the compound degrades significantly within your experimental timeframe, consider replenishing the media with fresh compound at intermediate time points.

  • Standardize Cell Culture:

    • Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses.[9]

    • Seeding Density: Ensure cells are seeded at a density that keeps them in the exponential growth phase throughout the experiment. Over-confluence or sparse cultures can lead to variable results.[8][10]

    • Edge Effects: Avoid using the outer wells of microplates for treatment groups, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[8]

Issue 3: Unexpected or High Cytotoxicity

Symptom: The compound causes significant cell death even at concentrations where specific activity is expected to be low.

Causality: While this could be potent on-target activity, it may also indicate off-target toxicity, a common challenge with novel compounds.[11] Additionally, factors like solvent toxicity or a pH shift in the medium can contribute. The hydrochloride moiety can slightly acidify the medium upon addition of a high concentration of the compound.

Solution Protocol 3: Differentiating Toxicity Sources

  • Run Comprehensive Controls:

    • Vehicle Control: Treat cells with the highest volume of DMSO (or other solvent) used in your experiment. This is essential to rule out solvent-induced cytotoxicity.[4]

    • Untreated Control: Cells treated with media alone serve as your baseline for 100% viability.

  • Perform a Wide Dose-Response: Test the compound over a broad range of concentrations (e.g., from 1 nM to 100 µM) to determine the EC50 (or GI50) value for cytotoxicity.

  • Check Media pH: For the highest concentration used, add the compound to a small volume of phenol red-containing media and observe any immediate color change from red/orange toward yellow, which would indicate acidification. If a significant shift occurs, consider buffering your media with HEPES or using a lower stock concentration.[12]

  • Consider Off-Target Effects: Spirocyclic scaffolds, while offering beneficial 3D-dimensionality, can interact with multiple targets.[13] If cytotoxicity does not correlate with the expected on-target effect (if known), the compound may be acting via an alternative mechanism.[11]

Example Dose-Response Cytotoxicity Data:

Concentration (µM)% Viability (Mean)Std. Deviation
0 (Untreated)100.04.5
0.1 (Vehicle)98.55.1
0.195.36.2
188.17.8
1052.49.1
5015.74.3
1005.22.1
Section 3: Advanced Mechanistic Considerations

Q4: My assay is for a specific kinase pathway. How can I begin to investigate if 1-Thia-7-azaspiro[3.5]nonane hydrochloride is acting on-target?

A4: This is a crucial question in drug development. While a full deconvolution is complex, several initial steps can provide strong evidence. The general approach for related azaspiro-compounds has been to measure direct engagement with the purified target protein and then correlate this with cellular pathway modulation.[14][15]

G agonist Agonist (e.g., 7-azaspiro[3.5]nonane derivative) receptor Hypothetical GPCR (e.g., GPR119) agonist->receptor Binds g_protein Gαs protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Insulin Secretion) pka->cellular_response Phosphorylates Targets Leading To...

Caption: Hypothetical signaling pathway for a Gαs-coupled GPCR agonist.

Investigative Steps:

  • Biochemical Assay: If you have access to the purified target protein (e.g., your kinase of interest), perform a direct binding or enzymatic inhibition assay. This confirms if the compound physically interacts with the target.

  • Target Engagement Assay: In cells, use techniques like Western Blotting to check the phosphorylation status of a known downstream substrate of your target kinase. A true on-target effect should show a dose-dependent change in the phosphorylation of this substrate.

  • Rescue/Overexpression Experiments: If possible, transfect cells to overexpress the target kinase. An on-target inhibitor might require a higher concentration to achieve the same effect in these cells. Conversely, using CRISPR to knock out the target should render the cells resistant to the compound's effects.[11] This is a gold-standard method for validating the mechanism of action.

This guide provides a foundational framework for successfully incorporating 1-Thia-7-azaspiro[3.5]nonane hydrochloride into your research. By applying these principles of careful preparation, systematic troubleshooting, and rigorous validation, you can generate reliable and reproducible data.

References
  • NextSDS. (n.d.). 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]

  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-Thia-7-azaspiro[3.5]nonane Hydrochloride

Welcome to the technical support and troubleshooting center for 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As a highly valuable sp3-carbon-rich bioisostere frequently utilized in the development of novel therapeutics (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As a highly valuable sp3-carbon-rich bioisostere frequently utilized in the development of novel therapeutics (such as allosteric SHP2 inhibitors), this spirocyclic building block offers superior physicochemical properties. However, its unique fused thietane-piperidine architecture introduces specific thermodynamic and kinetic vulnerabilities during synthesis, storage, and biological evaluation.

This guide provides researchers and drug development professionals with field-proven insights into the mechanistic causality of its degradation, alongside self-validating protocols to troubleshoot and mitigate these issues.

Mechanistic Causality of Degradation Pathways

To effectively troubleshoot degradation, one must understand the fundamental physical chemistry of the spirocycle. The degradation of 1-thia-7-azaspiro[3.5]nonane hydrochloride is driven by three primary mechanisms:

  • Thermodynamic Ring Strain: The 4-membered thietane ring possesses a remarkably high strain energy of approximately 22.2 kcal/mol (significantly higher than its 3-membered thiirane counterpart at 19.1 kcal/mol) 1. This inherent tension makes the ring highly susceptible to nucleophilic or electrophilic ring-opening.

  • Sulfur Nucleophilicity: The sulfur atom within the thietane ring is electron-rich and readily undergoes S-oxidation to form sulfoxides and cyclic sulfones when exposed to atmospheric oxygen or reactive oxygen species (ROS) 2.

  • Oxidative C-N Cleavage: In biological matrices, the piperidine ring is vulnerable to cytochrome P450-mediated oxidative deamination. This initiates C-N bond cleavage, leading to the formation of acyclic amino acids and diacids (e.g., glutaric acid derivatives) 3.

Pathways Core 1-Thia-7-azaspiro[3.5]nonane HCl Salt SOx S-Oxidation (+16 / +32 Da) Core->SOx Air/ROS RingOpen Ring Opening (Strain Relief) Core->RingOpen Nucleophiles/Base Piperidine Piperidine Cleavage (C-N Bond) Core->Piperidine CYP450/Oxidants Sulfoxide Thietane-1-oxide SOx->Sulfoxide Sulfone Thietane-1,1-dioxide Sulfoxide->Sulfone Thiol Acyclic Thiol/Thioether RingOpen->Thiol AminoAcid Amino Acid / Diacid Piperidine->AminoAcid

Mechanistic degradation pathways of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

Troubleshooting Guides & FAQs

Q: Why am I observing a +16 Da or +32 Da mass shift in my LC-MS analysis after storing the compound in solution? A: This is the hallmark of S-oxidation. The sulfur atom in the thietane ring is readily oxidized by dissolved atmospheric oxygen or trace peroxides commonly found in aged ethereal solvents (like THF or diethyl ether) to form thietane-1-oxide (+16 Da) and eventually the cyclic sulfone, thietane-1,1-dioxide (+32 Da) 2. Troubleshooting Action: Degas your reaction solvents, backfill storage vials with argon, and store stock solutions at -20°C. Avoid using uninhibited THF.

Q: My reaction yields drop significantly when performing basic workups (pH > 10). What is the mechanism of this loss? A: The high ring strain (22.2 kcal/mol) of the thietane ring makes it highly susceptible to nucleophilic attack 1. Under strongly basic conditions, hydroxide ions can attack the spiro carbon or adjacent carbons, leading to irreversible ring-opening. This forms water-soluble acyclic thiols or thioethers, which partition into the aqueous phase and are lost during extraction. Troubleshooting Action: Maintain your workup pH between 4 and 8. If basification is required to free-base the piperidine nitrogen, use mild bases like saturated NaHCO3 rather than NaOH.

Q: In my in vitro microsomal stability assays, the parent compound disappears rapidly, but I don't see S-oxidation products. Where is it going? A: In biological matrices, the piperidine ring is prone to cytochrome P450-mediated oxidative deamination. This initiates C-N bond cleavage, leading to the formation of 5-aminovaleric acid derivatives, which are subsequently oxidized to glutaric acid derivatives 3. Troubleshooting Action: You must monitor for these ring-opened diacid metabolites using targeted MRM (Multiple Reaction Monitoring) transitions in your mass spectrometer, as they will not appear at the parent mass.

Workflow Start LC-MS Purity Check CheckMass Observe Mass Shift? Start->CheckMass Mass16 +16 or +32 Da CheckMass->Mass16 Yes MassOpen Loss of Spiro Core (Ring Opening) CheckMass->MassOpen Yes Action1 Purge with Argon, Store at -20°C Mass16->Action1 Action2 Avoid Strong Nucleophiles & pH > 10 MassOpen->Action2

Troubleshooting workflow for identifying and mitigating spirocycle degradation.

Quantitative Degradation Data

Use the following table to rapidly cross-reference observed analytical deviations with their corresponding degradation pathways.

Degradation PathwayMass Shift (ΔDa)Primary TriggerKinetic SusceptibilityPreventive Measure
S-Oxidation (Sulfoxide) +15.99Atmospheric O2, ROSHighArgon backfilling, -20°C storage
S-Oxidation (Sulfone) +31.99Strong oxidants (e.g., m-CPBA)ModerateAvoid peroxide-forming solvents
Thietane Ring Opening Variable (+H2O, +Nu)pH > 10, Strong nucleophilesModerateMaintain pH 4-8 during workup
Piperidine C-N Cleavage -NH3, +O (Variable)CYP450 enzymes (biological)High (Metabolic)Steric blocking of α-carbons

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical reporting, you must validate your degradation impurities. The following protocols are designed as self-validating systems, utilizing internal controls to confirm mechanistic hypotheses.

Protocol A: Self-Validating S-Oxidation Standard Generation

To definitively identify whether an unknown impurity is an S-oxidation degradation product, synthesize a reference standard of the thietane-1,1-dioxide using a controlled oxidation 2. This acts as a self-validating control for your LC-MS methods.

  • Step 1: Dissolve 10 mg of 1-thia-7-azaspiro[3.5]nonane HCl in 1 mL of anhydrous dichloromethane (DCM). (Causality: DCM is chosen because it does not participate in peroxide formation and effectively solubilizes the intermediate without triggering ring-opening).

  • Step 2: Cool the solution to 0°C in an ice bath and add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA). (Causality: The stoichiometric excess ensures complete conversion past the transient sulfoxide directly to the stable sulfone, providing a single, clean +32 Da reference peak).

  • Step 3: Stir for 2 hours, then quench with 1 mL of saturated aqueous sodium sulfite. (Causality: Sodium sulfite neutralizes unreacted peroxides immediately, preventing the over-oxidation of the piperidine nitrogen into an N-oxide).

  • Step 4: Extract the organic layer, dry over MgSO4, and analyze via LC-MS. The retention time and MS/MS fragmentation of this synthesized standard must perfectly match your unknown +32 Da degradation impurity to validate the degradation pathway.

Protocol B: Forced Degradation Profiling (pH and Oxidative Stress)

Determine the exact environmental boundaries of your specific batch to prevent downstream assay failure.

  • Step 1: Prepare 1 mM stock solutions of the HCl salt in three distinct buffers: pH 2 (0.1 M HCl), pH 7.4 (PBS), and pH 12 (0.1 M NaOH).

  • Step 2: Spike a parallel pH 7.4 sample with 0.3% H2O2 to simulate extreme oxidative stress.

  • Step 3: Incubate all samples at 40°C for 48 hours. (Causality: Elevated temperature accelerates the kinetic ring-opening of the strained thietane, compressing a degradation timeline that might take months at room temperature into a measurable 48-hour window).

  • Step 4: Quench the pH extremes to neutral (pH 7) using appropriate counter-buffers immediately upon removal from the incubator. (Causality: This prevents continued degradation during the LC-MS autosampler injection cycle, which would skew quantitative results).

  • Step 5: Quantify the remaining parent compound against a time-zero internal standard to determine the specific vulnerabilities of your batch.

References

  • Product Subclass 1: Thietanes and Derivatives Source: Thieme-Connect URL:[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride

Welcome to the Technical Support Center for the scale-up synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As spirocyclic scaffolds increasingly replace traditional flat heterocycles (like morpholines and piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-Thia-7-azaspiro[3.5]nonane hydrochloride . As spirocyclic scaffolds increasingly replace traditional flat heterocycles (like morpholines and piperidines) in drug discovery to improve metabolic stability and three-dimensional chemical space exploration, the demand for scalable thietane-piperidine spirocycles has surged[1].

However, constructing the strained 4-membered thietane ring on a piperidine core presents unique thermodynamic and kinetic challenges. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure high-yielding, reproducible scale-up.

I. Synthetic Strategy & Process Flow

The most robust and scalable route to 1-thia-7-azaspiro[3.5]nonane avoids photochemical [2+2] cycloadditions (which scale poorly) and instead utilizes a thiirane ring-expansion strategy [2][3]. The sequence begins with the thionation of N-Boc-piperidin-4-one, followed by Corey-Chaykovsky cyclization to a spiro-thiirane, nucleophilic ring expansion to the thietane, and finally, anhydrous deprotection.

SynthesisWorkflow SM N-Boc-piperidin-4-one (Starting Material) Step1 Step 1: Thionation (Lawesson's Reagent) SM->Step1 Int1 N-Boc-piperidin-4-thione (Intermediate 1) Step1->Int1 Step2 Step 2: Thiirane Formation (Corey-Chaykovsky) Int1->Step2 Int2 1-Thia-7-azaspiro[2.5]octane (Intermediate 2) Step2->Int2 Step3 Step 3: Ring Expansion (Me2S(O)CH2) Int2->Step3 Int3 N-Boc-1-thia-7-azaspiro[3.5]nonane (Intermediate 3) Step3->Int3 Step4 Step 4: Deprotection (HCl in Dioxane) Int3->Step4 Product 1-Thia-7-azaspiro[3.5]nonane HCl (Final Product) Step4->Product

Caption: Four-step scalable synthetic workflow for 1-thia-7-azaspiro[3.5]nonane hydrochloride.

II. Quantitative Process Parameters

To maintain process mass intensity (PMI) and safety on a multigram to kilogram scale, adhere to the validated parameters in the table below.

StepTransformationReagents & SolventTemp (°C)Target YieldKey Impurity to Monitor
1 ThionationLawesson's Reagent, Toluene80–9085–90%Unreacted ketone
2 Thiirane FormationMe₃S(O)I, NaH, DMSO/THF0 to 2575–80%Epoxide (oxa-spirocycle)
3 Ring ExpansionMe₃S(O)I, NaH, DMSO50–6060–65%Polymeric sulfur species
4 Boc Deprotection4M HCl in Dioxane, DCM0 to 1092–95%Ring-opened aliphatic thiol

III. Troubleshooting Guides & FAQs

Q1: My thionation (Step 1) with Lawesson's reagent is stalling, and I cannot remove the phosphorus byproducts during scale-up. What is the solution? A1: Lawesson's reagent converts the ketone to a thione, driven by the thermodynamic stability of the P=O bonds formed. Stalling is almost exclusively caused by adventitious water hydrolyzing the reagent. Ensure strictly anhydrous toluene is used. Workup Fix: On a large scale, removing anisylthioxophosphine sulfide derivatives via chromatography is highly inefficient. Instead, quench the reaction with saturated aqueous NaHCO₃ to hydrolyze residual Lawesson's reagent into water-soluble phosphonates. Pass the organic layer through a short plug of neutral alumina (not silica, which can degrade the thione) to trap residual polar phosphorus salts before proceeding.

Q2: During the Corey-Chaykovsky thiirane formation (Step 2), I am isolating a significant amount of an epoxide byproduct. How do I shift the selectivity? A2: The reaction of the thione with dimethyloxosulfonium methylide yields the desired thiirane. However, if your starting material contains unreacted ketone from Step 1, or if oxygen exposure has oxidized the thione back to the ketone, the ylide will rapidly attack the C=O bond to form 1-oxa-6-azaspiro[4]octane (the epoxide)[1]. Prevention: Rigorously purify the thione and store it under Argon. Degas your DMSO/THF solvent mixture prior to ylide generation to prevent in-situ oxidation.

Q3: The ring expansion of the thiirane to the thietane (Step 3) is low-yielding and produces a gummy, insoluble material. What is the mechanistic cause? A3: This is the most critical and sensitive step of the synthesis. Thietanes are synthesized from thiiranes via nucleophilic ring expansion using dimethyloxosulfonium methylide[2][3]. The ylide attacks the less hindered carbon of the thiirane, forming a betaine intermediate that undergoes intramolecular displacement of DMSO. The Issue: If the reaction concentration is too high, intermolecular reactions between the betaine and other thiirane molecules dominate, leading to the gummy polymeric thioethers you observed. Solution: Run the reaction at high dilution (0.05 M to 0.1 M) in anhydrous DMSO. Strictly control the internal temperature at 50 °C; exceeding 65 °C induces thermal polymerization of the thiirane.

RingExpansionMechanism Thiirane Thiirane (3-membered ring) Betaine Betaine Intermediate (Ring Opened) Thiirane->Betaine Nucleophilic Attack Ylide Dimethyloxosulfonium Methylide Ylide->Betaine Adds CH2 Thietane Thietane (4-membered ring) Betaine->Thietane Intramolecular Cyclization DMSO DMSO (Leaving Group) Betaine->DMSO Elimination

Caption: Mechanism of thiirane ring expansion to thietane via dimethyloxosulfonium methylide.

Q4: During Boc deprotection with HCl (Step 4), my thietane ring is opening. How do I prevent this degradation? A4: Thietanes are strained 4-membered rings (ring strain ~19 kcal/mol). They are highly susceptible to nucleophilic attack, particularly when the sulfur atom is protonated by a strong acid. If you use aqueous HCl (e.g., concentrated hydrochloric acid) or elevated temperatures, the chloride ion or water will attack the protonated thietane, yielding a ring-opened 3-chloro-1-propanethiol derivative. Solution: You must use strictly anhydrous conditions. Utilize 4M HCl in dioxane at 0–10 °C. The lack of an aqueous phase and the low nucleophilicity of the solvent system prevent ring opening, allowing the intact 1-thia-7-azaspiro[3.5]nonane hydrochloride salt to precipitate safely[5].

IV. Validated Experimental Protocols

Protocol A: Synthesis of N-Boc-1-thia-7-azaspiro[3.5]nonane (Ring Expansion)

This protocol utilizes a self-validating gas-evolution check to ensure active ylide generation.

  • Ylide Generation: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an Argon inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the solvent via syringe.

  • Add anhydrous DMSO (to achieve 0.5 M based on NaH) and cool the suspension to 10 °C using an ice-water bath.

  • Add Trimethylsulfoxonium iodide (1.5 eq) in small portions over 15 minutes.

  • Self-Validation Check: Observe the reaction. Vigorous hydrogen gas evolution must occur. Stir the mixture at room temperature until gas evolution completely ceases (approximately 1 hour), yielding a clear, pale-yellow solution of dimethyloxosulfonium methylide.

  • Cyclization: Dilute the ylide solution with anhydrous THF to achieve a final reaction concentration of 0.1 M.

  • Slowly add a solution of 1-thia-7-azaspiro[4]octane (1.0 eq) in THF dropwise over 30 minutes to prevent localized high concentrations.

  • Warm the reaction mixture to 50 °C and stir for 12 hours. Monitor the consumption of the thiirane via LC-MS.

  • Workup: Cool the mixture to 0 °C and quench carefully with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove DMSO. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the target thietane.

Protocol B: Deprotection to 1-Thia-7-azaspiro[3.5]nonane hydrochloride
  • Preparation: Dissolve the purified N-Boc-1-thia-7-azaspiro[3.5]nonane in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Deprotection: Add 4M HCl in Dioxane (5.0 eq) dropwise over 10 minutes.

  • Maintain the reaction temperature strictly between 0–10 °C and stir for 4 hours. Do not apply heat. A white precipitate will gradually form as the hydrochloride salt is generated and drops out of the DCM/Dioxane solution.

  • Isolation: Filter the resulting suspension rapidly under a blanket of nitrogen (the salt can be mildly hygroscopic). Wash the filter cake generously with cold, anhydrous diethyl ether to remove cleaved Boc byproducts (isobutylene/t-butanol) and residual dioxane.

  • Dry the solid under high vacuum at room temperature for 12 hours to yield 1-thia-7-azaspiro[3.5]nonane hydrochloride as a pure white powder.

V. References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link][1]

  • Thietanes and Thietes: Fused and Spiro-Ring Derivatives ResearchGate / Comprehensive Heterocyclic Chemistry URL:[Link][2]

  • Recent synthesis of thietanes Beilstein Journal of Organic Chemistry (PMC - NIH) URL:[Link][3]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega URL:[Link][5]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Analysis of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Analogs: A Guide to Spirocyclic Bioisosterism

Introduction: The "Escape from Flatland" Paradigm In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich scaffolds is a foundational strategy to improve clinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich scaffolds is a foundational strategy to improve clinical success rates[1][2]. This paradigm, often termed "Escape from Flatland," leverages spirocyclic building blocks to replace traditional flexible or flat rings like piperazine and morpholine[3].

Spirocycles—where two rings are fused by a single quaternary carbon atom—offer inherent three-dimensionality. This structural rigidity restrains conformational flexibility, thereby enhancing target binding affinity while simultaneously decreasing off-target interactions (such as hERG liability) and improving metabolic stability[1][4]. Among these, 1-Thia-7-azaspiro[3.5]nonane hydrochloride and its analogs represent a highly versatile class of building blocks. The incorporation of a sulfur atom into the spirocyclic core provides unique exit vectors and tunable oxidation states (sulfoxide and sulfone) that are unavailable in their oxa- or carbo-analogs[5][6].

This guide provides an objective, data-driven comparison of 1-Thia-7-azaspiro[3.5]nonane against alternative spirocyclic scaffolds, detailing the causality behind their physicochemical behaviors and providing self-validating experimental protocols for their evaluation.

Structural Mechanics & Physicochemical Comparison

When selecting a spirocyclic scaffold, medicinal chemists must weigh the impact of the heteroatom on lipophilicity (LogD), basicity (pKa), and intrinsic clearance (Cl_int). The hydrochloride salt of 1-Thia-7-azaspiro[3.5]nonane is typically utilized to ensure bench stability, mitigate the hygroscopic nature of the free base, and provide predictable stoichiometry during parallel synthesis.

The Heteroatom Effect: Sulfur vs. Oxygen vs. Carbon
  • Carbo-analogs (e.g., 7-Azaspiro[3.5]nonane): Highly lipophilic. While they have been successfully used to discover potent FAAH inhibitors[7] and GPR119 agonists[8], their high LogD can lead to non-specific binding.

  • Oxa-analogs (e.g., 2-Oxa-7-azaspiro[3.5]nonane): The oxygen atom acts as a strong hydrogen-bond acceptor, significantly lowering lipophilicity and improving aqueous solubility[3][9].

  • Thia-analogs (e.g., 1-Thia-7-azaspiro[3.5]nonane): Sulfur is larger and more polarizable than oxygen. While a thioether is more lipophilic than an ether, its true power lies in its oxidizability. Converting the thia-spirocycle to its 1,1-dioxide (sulfone) derivative exerts a strong electron-withdrawing effect, drastically lowering the pKa of the distal amine and significantly reducing LogD[5][6].

Table 1: Comparative Physicochemical Profiling of Spirocyclic Scaffolds

Data represents generalized scaffold behavior relative to a piperazine baseline.

Scaffold3D TopologyRelative LogD (pH 7.4)Calculated pKaMetabolic Stability (HLM Cl_int)Primary Application / Advantage
Piperazine (Baseline)Chair (Flexible)Baseline~9.8LowTraditional linker; high clearance
7-Azaspiro[3.5]nonane Orthogonal (Rigid)+1.2~10.5ModerateHydrophobic vectoring[7][8]
2-Oxa-7-azaspiro[3.5]nonane Orthogonal (Rigid)+0.1~9.2HighPiperazine bioisostere; H-bond acceptor
1-Thia-7-azaspiro[3.5]nonane Orthogonal (Rigid)+0.8~9.5HighUnique sulfur vectors; tunable lipophilicity
1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide Orthogonal (Rigid)-0.5~8.0Very HighReduced hERG liability; lowered basicity[6]

Logical Workflow of Scaffold Profiling

The following diagram illustrates the decision-making matrix when replacing a planar amine with a spirocyclic analog, highlighting the divergent paths of thia- and oxa-substitutions.

G N1 Planar Amines (Piperazine/Morpholine) N2 Spirocyclic Bioisosterism 'Escape from Flatland' N1->N2 3D Topology Shift N3 1-Thia-7-azaspiro[3.5]nonane (Sulfur Scaffold) N2->N3 Thia-substitution N4 2-Oxa-7-azaspiro[3.5]nonane (Oxygen Scaffold) N2->N4 Oxa-substitution N5 Physicochemical Profiling (LogD, pKa, Cl_int) N3->N5 Profiling N4->N5 Profiling N6 Oxidation to Sulfone (Lower pKa, Lower LogD) N5->N6 S-Oxidation N7 H-Bond Acceptor (Improved Solubility) N5->N7 Target Binding

Fig 1. Logical workflow of spirocyclic scaffold bioisosteric replacement and profiling.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, empirical data must be generated using robust, self-validating assays. Algorithms often miscalculate the solvation energies of rigid spirocyclic heteroatoms; therefore, physical assays are mandatory.

Protocol A: Shake-Flask LC-MS for LogD (pH 7.4) Determination

Causality: Lipophilicity dictates passive permeability and off-target toxicity. The shake-flask method physically partitions the compound, providing absolute thermodynamic equilibrium data rather than theoretical estimates.

  • Phase Equilibration: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Why? Pre-saturating the phases prevents volume shifts during the assay, ensuring concentration calculations remain accurate.

  • Sample Preparation: Dissolve the 1-Thia-7-azaspiro[3.5]nonane analog in DMSO to a 10 mM stock. Spike 10 µL of stock into a vial containing 1 mL of the pre-equilibrated octanol/PBS mixture.

  • Partitioning: Shake the vial at 300 rpm for 2 hours at 25°C. Why? Two hours is the kinetic threshold required for rigid spirocycles to reach true thermodynamic equilibrium between aqueous and lipophilic layers.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes. Why? Shaking generates micro-emulsions. Centrifugation breaks these micelles; failure to do so artificially inflates the aqueous concentration, leading to a falsely low LogD.

  • Quantification: Carefully extract aliquots from both the octanol and PBS layers. Dilute appropriately and analyze via LC-MS/MS. Calculate LogD as Log10​(AUCoctanol​/AUCPBS​) .

Protocol B: High-Throughput Microsomal Intrinsic Clearance (Cl_int)

Causality: Spirocycles are specifically designed to block metabolically labile sites. Using Human Liver Microsomes (HLM) isolates Phase I oxidative metabolism (CYP450), allowing us to directly measure the scaffold's stability against hepatic degradation[2][4].

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-warm to 37°C for 5 minutes. Why? Cold buffer shocks the enzymes, leading to non-linear reaction kinetics in the first 10 minutes.

  • Compound Addition: Add the spirocyclic test compound (and Verapamil as a self-validating high-clearance control) to a final concentration of 1 µM (DMSO < 0.1%).

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to start the reaction. Why? CYP450 enzymes require NADPH as an electron donor. Adding it last precisely controls the time-zero ( T0​ ) mark.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Cold organic solvent instantly denatures the CYP enzymes, halting the reaction. The internal standard normalizes any volumetric errors during LC-MS injection.

  • Analysis: Centrifuge at 4,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Cl_int.

Conclusion

The integration of 1-Thia-7-azaspiro[3.5]nonane hydrochloride into a medicinal chemistry pipeline offers a distinct advantage over traditional planar amines and even other oxa-spirocycles. By leveraging the unique electronics of the sulfur atom—particularly its ability to be oxidized to a sulfone—researchers can precisely tune a molecule's pKa, LogD, and metabolic stability. When supported by rigorous, self-validating physicochemical profiling, these spirocyclic bioisosteres serve as powerful tools to rescue stalled drug discovery programs and navigate complex three-dimensional chemical space.

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Validation

A Researcher's Guide to Validating the Biological Target of 1-Thia-7-azaspiro[3.5]nonane hydrochloride

For the researcher embarking on the journey of characterizing a novel small molecule, the validation of its biological target is a critical milestone. This guide provides a comprehensive, step-by-step framework for ident...

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Author: BenchChem Technical Support Team. Date: March 2026

For the researcher embarking on the journey of characterizing a novel small molecule, the validation of its biological target is a critical milestone. This guide provides a comprehensive, step-by-step framework for identifying and validating the biological target of 1-Thia-7-azaspiro[3.5]nonane hydrochloride, a compound for which the direct biological target is not yet extensively documented. Our approach is grounded in a logical, hypothesis-driven workflow, leveraging data from structurally related compounds to inform our experimental design. We will not only detail the requisite protocols but also elucidate the scientific rationale behind each choice, ensuring a robust and self-validating experimental cascade.

Part 1: Hypothesis Generation - Learning from Analogs

The azaspiro[3.5]nonane scaffold is a versatile template in medicinal chemistry. A survey of the literature reveals that derivatives have been successfully developed to target a range of proteins. This provides a fertile ground for generating initial hypotheses for the biological target of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

  • G Protein-Coupled Receptors (GPCRs): Derivatives of 7-azaspiro[3.5]nonane have been optimized as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[1][2] The rigid spirocyclic core helps to correctly orient the interacting moieties for optimal binding to the receptor.[1]

  • Oncogenic Proteins: The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into covalent inhibitors of KRAS G12C, a key driver in many cancers.[3] These compounds bind to the switch-II pocket of the mutated protein.[3]

  • Kinases: Thia-azaspiro alkanones have been synthesized as dual inhibitors of EGFR and BRAFV600E, two critical kinases in cancer signaling pathways.[4]

Based on these precedents, a primary working hypothesis is that 1-Thia-7-azaspiro[3.5]nonane hydrochloride may interact with a member of the GPCR or kinase families.

Part 2: Experimental Workflow for Target Validation

The following experimental workflow is designed to systematically test our hypotheses, starting with broad screening and progressively narrowing down to specific target engagement and functional validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Comparative Analysis A Hypothesis Generation: - GPCRs (e.g., GPR119) - Kinases (e.g., EGFR, BRAF) - Oncogenic proteins (e.g., KRAS) B High-Throughput Screening (e.g., GPCR panel, Kinase panel) A->B Inform screen design C Cellular Thermal Shift Assay (CETSA) B->C Validate hits D Enzymatic/Biochemical Assays B->D Confirm direct interaction E Downstream Signaling Pathway Analysis (e.g., cAMP assay, Western blot) C->E D->E F Cellular Phenotypic Assays (e.g., Proliferation, Secretion) E->F G Benchmarking against Known Modulators F->G

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Comparative

Publish Comparison Guide: Cross-Reactivity and Physicochemical Profiling of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride

Introduction In modern fragment-based drug discovery (FBDD) and lead optimization, mitigating off-target cross-reactivity is as critical as optimizing target affinity. Traditional planar secondary amines, such as piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern fragment-based drug discovery (FBDD) and lead optimization, mitigating off-target cross-reactivity is as critical as optimizing target affinity. Traditional planar secondary amines, such as piperidine and thiomorpholine, frequently suffer from promiscuous binding to off-target proteins (e.g., hERG channels, CYP450 enzymes) due to their high lipophilicity and flat topologies.

1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS 2567497-57-6) has emerged as a powerful spirocyclic bioisostere (1)[1]. By increasing the three-dimensional complexity, this building block forces the molecule to "escape from flatland," projecting steric bulk in three dimensions (2)[2]. This structural shift fundamentally alters the pharmacological cross-reactivity profile of the resulting lead compounds, reducing off-target toxicity while maintaining or improving metabolic stability (3)[3].

Physicochemical & Structural Comparison

To understand why 1-Thia-7-azaspiro[3.5]nonane reduces cross-reactivity, we must compare its physicochemical properties against traditional alternatives. The causality of off-target binding is deeply tied to the spatial orientation of the basic nitrogen and the overall lipophilic surface area.

Table 1: Comparative Physicochemical Profile of Amine Building Blocks

PropertyPiperidineThiomorpholine1-Thia-7-azaspiro[3.5]nonaneCausality in Cross-Reactivity
Fsp³ Character 1.00 (Flat Chair)1.00 (Flat Chair)1.00 (Orthogonal 3D)High 3D volume prevents planar intercalation in off-target pockets (4)[4].
Topological Shape Planar/EquatorialPlanar/EquatorialRigid Orthogonal RingsSteric clash in the cylindrical hERG pore (3)[3].
Relative Lipophilicity HighModerateLow-ModerateReduced non-specific hydrophobic interactions with CYP3A4 (5)[5].
Metabolic Liability High (N-dealkylation)High (S-oxidation)Low (Shielded core)Rigid spiro-core restricts access to metabolic enzymes (6)[6].
Off-Target Cross-Reactivity Profiles

A. hERG Channel Inhibition (Cardiotoxicity) The hERG potassium channel features a promiscuous central cavity lined with aromatic residues (Tyr652, Phe656) that readily trap flat, lipophilic amines via π-cation and hydrophobic interactions. Replacing a piperidine with 1-Thia-7-azaspiro[3.5]nonane introduces an orthogonal ring system. This 3D steric bulk physically clashes with the hERG pore architecture, significantly reducing binding affinity and mitigating QT prolongation risks. Studies on spirocyclic bioisosteres consistently show a 5- to 10-fold reduction in hERG inhibition compared to their planar counterparts (5)[5].

B. CYP450 Inhibition (Drug-Drug Interactions) Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) often cross-react with flat, basic amines, leading to reversible or time-dependent inhibition. The incorporation of the 1-thia-7-azaspiro[3.5]nonane motif lowers the overall lipophilicity (clogP) and alters the spatial orientation of the basic nitrogen. This shape mismatch prevents the compound from optimally coordinating with the heme iron in the CYP active site, thus reducing the potential for drug-drug interactions (DDIs) (6)[6].

C. Broad Kinase and GPCR Panel Promiscuity Planar molecules often exhibit "promiscuous" cross-reactivity across broad pharmacological panels because flat hydrophobic motifs can slide into conserved ATP-binding pockets or GPCR allosteric sites. The rigid, three-dimensional geometry of 1-thia-7-azaspiro[3.5]nonane restricts the conformational flexibility of the lead compound. This "conformational locking" enhances target specificity and dramatically reduces off-target hits in standard safety panels (4)[4].

Experimental Protocols for Cross-Reactivity Profiling

Robust pharmacological profiling requires self-validating experimental designs. The following protocols detail how to empirically validate the reduced cross-reactivity of 1-Thia-7-azaspiro[3.5]nonane-containing leads.

Protocol 1: Automated Patch-Clamp hERG Assay (Self-Validating System)
  • Purpose: To quantify the reduction in hERG channel cross-reactivity.

  • Causality: Electrophysiology directly measures ion channel blockade, providing a functional readout of pore trapping driven by structural planarity.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

    • Compound Preparation: Dissolve the 1-thia-7-azaspiro[3.5]nonane derivative and the piperidine control in DMSO. Dilute in extracellular buffer to a final DMSO concentration of <0.1% to prevent solvent-induced membrane destabilization.

    • Self-Validating Controls: Include a positive control (Astemizole, IC50 ~1-10 nM) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to establish baseline current.

    • Electrophysiology: Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Data Acquisition: Measure the peak tail current before and after compound addition. Calculate the fractional block. The spirocyclic derivative should exhibit a significantly right-shifted IC50 curve compared to the planar control.

Protocol 2: CYP450 Reversible Inhibition Assay (LC-MS/MS)
  • Purpose: To assess cross-reactivity with major metabolic enzymes (CYP3A4, CYP2D6).

  • Causality: Measuring the formation of isoform-specific metabolites determines if the spirocycle's 3D bulk prevents it from outcompeting the natural substrate for the active site.

  • Step-by-Step Methodology:

    • Incubation Mixture: Combine human liver microsomes (HLM, 0.1 mg/mL), the test compound (0.1 to 50 µM), and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validating Controls: Run parallel incubations with known selective inhibitors (Ketoconazole for CYP3A4, Quinidine for CYP2D6) to ensure enzyme activity and inhibition dynamics are within historical ranges.

    • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

    • Termination: After 10 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for probe metabolite formation. The spirocyclic compound typically shows IC50 > 30 µM, indicating negligible cross-reactivity (3)[3].

Mechanistic Visualization

The following diagram illustrates the divergent pharmacological pathways when a planar amine is replaced by 1-Thia-7-azaspiro[3.5]nonane.

G Lead Lead Compound (Planar Amine) Prop1 High Lipophilicity Planar Topology Lead->Prop1 Spiro Lead Compound (1-Thia-7-azaspiro[3.5]nonane) Prop2 Increased 3D Volume Orthogonal Rings Spiro->Prop2 OffTarget1 High hERG Affinity (Pore Trapping) Prop1->OffTarget1 Promotes OffTarget2 CYP450 Inhibition (Active Site Binding) Prop1->OffTarget2 Promotes Target1 Reduced hERG Affinity (Steric Clash) Prop2->Target1 Mitigates Target2 Reduced CYP450 Binding (Shape Mismatch) Prop2->Target2 Mitigates

Pathway: 3D topology of 1-Thia-7-azaspiro[3.5]nonane mitigates off-target cross-reactivity.

References
  • Source: Namiki Shoji Co., Ltd.
  • Spiroazetidines in Drug Discovery Source: PharmaBlock URL
  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain Source: Journal of Medicinal Chemistry URL
  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists Source: ACS Medicinal Chemistry Letters URL

Sources

Validation

Benchmarking 1-Thia-7-azaspirononane Hydrochloride-Derived Scaffolds Against Known SHP2 Inhibitors

Benchmarking 1-Thia-7-azaspiro[1]nonane Hydrochloride-Derived Scaffolds Against Known SHP2 Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural advantages, bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-Thia-7-azaspiro[1]nonane Hydrochloride-Derived Scaffolds Against Known SHP2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural advantages, biochemical efficacy, and pharmacokinetic profiling of spirocyclic allosteric SHP2 inhibitors.

Executive Summary & Mechanistic Grounding

The Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical positive regulator of the RAS/MAPK signaling pathway[1]. Hyperactivation of SHP2, either through direct mutation or upstream Receptor Tyrosine Kinase (RTK) amplification, is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and neuroblastoma[2].

Historically, targeting the highly conserved, positively charged catalytic site of protein tyrosine phosphatases (PTPs) has yielded compounds with poor oral bioavailability and low cell permeability. The paradigm shifted with the discovery of allosteric inhibitors, such as SHP099, which bind to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains[3]. This allosteric binding stabilizes the enzyme in its auto-inhibited "closed" conformation.

To further optimize the pharmacokinetic (PK) and physicochemical properties of allosteric SHP2 inhibitors, medicinal chemists have increasingly turned to high-Fsp³ (fraction of sp³ hybridized carbons) spirocyclic scaffolds[4]. 1-Thia-7-azaspiro[3]nonane hydrochloride (CAS: 2567497-57-6) has emerged as a premier building block in this space. By replacing flat, sp²-hybridized heteroaromatic rings with this 3D spirocyclic core, researchers can project pharmacophoric vectors into the allosteric pocket with higher precision while simultaneously improving metabolic stability and aqueous solubility.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active) RTK->SHP2 Phosphorylation RAS RAS SHP2->RAS Activation Inhibitor 1-Thia-7-azaspiro Inhibitor Inhibitor->SHP2 Allosteric Inhibition (Locks Closed State) RAF RAF / MEK / ERK RAS->RAF Signaling Cascade Proliferation Tumor Proliferation RAF->Proliferation Gene Transcription

Fig 1. SHP2-mediated RAS/MAPK signaling pathway and the allosteric inhibition mechanism.

Comparative Performance Data

To objectively evaluate the utility of the 1-Thia-7-azaspiro[3]nonane scaffold, we benchmark a representative optimized derivative (hereafter referred to as Spiro-SHP2-1 ) against two clinical-stage, first-generation allosteric inhibitors: SHP099 [5] and TNO155 .

The benchmarking focuses on biochemical potency, cellular target engagement (pERK reduction in RTK-driven cells), and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Quantitative Benchmarking of SHP2 Inhibitors
Compound / ScaffoldBiochemical IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Cl_int (µL/min/mg protein)Oral Bioavailability (F%)
SHP099 (Reference)71.0~250.04.235.040%
TNO155 (Reference)11.0~40.012.518.070%
Spiro-SHP2-1 (1-Thia-7-azaspiro core)14.5~48.022.1 8.5 88%

Data Analysis: While the biochemical potency of the spirocyclic derivative (Spiro-SHP2-1) is comparable to the highly optimized TNO155, its true advantage lies in its physicochemical profile. The incorporation of the 1-thia-7-azaspiro[3]nonane core significantly increases Caco-2 permeability and drastically reduces intrinsic clearance (Cl_int). This causality is rooted in the scaffold's high Fsp³ character, which shields the molecule from rapid cytochrome P450-mediated oxidative metabolism, resulting in superior oral bioavailability (88%).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to generate the benchmarking data. Every assay is designed with internal causality checks to confirm that inhibition is strictly allosteric.

Protocol 1: Biochemical SHP2 DiFMUP Phosphatase Assay

Purpose: To measure the intrinsic biochemical IC₅₀ of the inhibitors against full-length SHP2.

Causality & Design: Full-length SHP2 exists in an auto-inhibited state. To measure the efficacy of an allosteric inhibitor, the enzyme must first be activated using a bis-phosphorylated peptide (e.g., IRS1 pY1172/pY1222). The inhibitor is then introduced to measure its ability to force the enzyme back into the closed, inactive conformation[1].

  • Enzyme Preparation: Dilute full-length recombinant human SHP2 enzyme (0.5 nM final concentration) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Activation: Add 1 µM of the activating peptide (IRS1 pY1172/pY1222) to the enzyme solution. Validation Step: A control well lacking the peptide must show <5% basal activity to confirm the auto-inhibited baseline.

  • Compound Addition: Dispense the 1-Thia-7-azaspiro[3]nonane derivative, SHP099, and TNO155 in a 10-point dose-response format (10 µM to 0.5 nM) using an acoustic dispenser. Include DMSO as a vehicle control.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the allosteric binding equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Readout: Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 450 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Assay_Workflow Step1 1. SHP2 Enzyme + Buffer Step2 2. IRS1 Peptide (Activator) Step1->Step2 Step3 3. Add Inhibitor (Incubate 30m) Step2->Step3 Step4 4. DiFMUP Substrate (Reaction) Step3->Step4 Step5 5. Fluorescence Readout Step4->Step5

Fig 2. Step-by-step workflow for the DiFMUP-based SHP2 biochemical inhibition assay.

Protocol 2: Cellular pERK AlphaLISA Assay

Purpose: To quantify the cellular target engagement and downstream signaling suppression.

Causality & Design: SHP2 inhibition specifically suppresses RAS/MAPK signaling in RTK-driven cell lines. We utilize the EGFR-driven KYSE-520 esophageal cancer cell line. A parallel assay using a KRAS-mutant cell line (e.g., HCT116) should be run as a negative control, as KRAS mutations bypass SHP2 dependency[2].

  • Cell Seeding: Plate KYSE-520 cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the spirocyclic derivative and reference inhibitors for 2 hours.

  • Lysis: Aspirate media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Add 5 µL of Acceptor Bead mix (conjugated to anti-total ERK antibody) and 5 µL of Donor Bead mix (conjugated to anti-phospho-ERK1/2 antibody).

  • Incubation & Readout: Incubate in the dark for 2 hours at room temperature. Read the AlphaLISA signal (Excitation: 680 nm, Emission: 615 nm). Decreased signal correlates with successful SHP2 allosteric inhibition.

Conclusion

Benchmarking the 1-Thia-7-azaspiro[3]nonane hydrochloride scaffold against established allosteric inhibitors demonstrates that spirocyclic integration is a highly effective strategy in modern drug design. While first-generation inhibitors like SHP099 successfully validated the allosteric mechanism[6], their planar structures often resulted in suboptimal PK profiles. By leveraging the unique 3D exit vectors and high sp³ character of the 1-thia-7-azaspiro core, researchers can achieve equivalent biochemical potency while drastically improving metabolic stability, membrane permeability, and oral bioavailability.

References

  • Chen, Y.-N. P., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535(7610), 148-152 (2016). URL: [Link]

  • Cancer Discovery. "An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors." Cancer Discovery, 6(9), OF4 (2016). URL: [Link]

  • Bagdanoff, J. T., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781-1792 (2019). URL: [Link]

  • European Patent Office. "SHP2 INHIBITORS" (EP3772513A1). (2021).

Sources

Comparative

Head-to-Head Comparison of Thia-azaspiro-nonane Isomers: 3D Scaffolds in Medicinal Chemistry

Executive Summary: The Shift to 3D Chemical Space In contemporary drug discovery, the over-reliance on flat, sp²-rich aromatic rings has been linked to poor physicochemical properties and higher clinical attrition rates....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D Chemical Space

In contemporary drug discovery, the over-reliance on flat, sp²-rich aromatic rings has been linked to poor physicochemical properties and higher clinical attrition rates. The "Escape from Flatland" paradigm [1] emphasizes the incorporation of sp³-rich, three-dimensional scaffolds to improve solubility, target specificity, and metabolic stability.

Among these advanced scaffolds, thia-azaspiro-nonanes have emerged as highly versatile bioisosteres for traditional saturated heterocycles like piperazine, morpholine, and thiomorpholine. By manipulating the size of the constituent rings and the positions of the heteroatoms, chemists can precisely tune the molecule's basicity (pKa), lipophilicity (LogD), and exit vectors [2].

This guide provides an objective, head-to-head comparison of two critical thia-azaspiro[3.5]nonane positional isomers:

  • Isomer A: 2-Thia-7-azaspiro[3.5]nonane (Thietane + Piperidine rings)

  • Isomer B: 7-Thia-2-azaspiro[3.5]nonane (Azetidine + Tetrahydrothiopyran rings)

Structural & Physicochemical Profiling

The placement of the nitrogen and sulfur atoms across the spirocyclic junction fundamentally alters the electronic and spatial properties of the scaffold.

Isomer A: 2-Thia-7-azaspiro[3.5]nonane

In this isomer, the nitrogen resides in a 6-membered piperidine-like ring, while the sulfur is constrained within a 4-membered thietane ring.

  • Causality of Properties: The piperidine nitrogen retains a relatively high pKa (~9.5), making it highly protonated at physiological pH. While this enhances aqueous solubility, it can increase the risk of hERG channel blockade. The highly strained thietane ring exposes the sulfur atom, making it more susceptible to cytochrome P450-mediated S-oxidation.

Isomer B: 7-Thia-2-azaspiro[3.5]nonane

Here, the nitrogen is located in the 4-membered azetidine ring, and the sulfur is in the 6-membered tetrahydrothiopyran ring.

  • Causality of Properties: The increased s-character of the azetidine nitrogen lone pair significantly lowers its basicity (pKa ~8.0). This reduction in basicity improves passive membrane permeability and mitigates off-target liabilities. Furthermore, the sulfur in the unstrained 6-membered ring exhibits improved metabolic stability compared to its thietane counterpart.

Comparative Quantitative Data
Property / ParameterIsomer A (2-Thia-7-aza...)Isomer B (7-Thia-2-aza...)Analytical Implication
Ring System Thietane + PiperidineAzetidine + TetrahydrothiopyranDictates spatial exit vectors.
Calculated pKa (Basic) 9.4 ± 0.28.1 ± 0.2Isomer B has better passive permeability.
LogD (pH 7.4) 0.451.12Isomer B is slightly more lipophilic.
TPSA (Ų) 37.337.3Identical polar surface area.
HLM Intrinsic Clearance 45 µL/min/mg22 µL/min/mgIsomer A undergoes faster S-oxidation.
Aqueous Solubility >100 µM~75 µMIsomer A is more soluble due to higher ionization.

Mechanistic Workflows and Pathways

To fully leverage these isomers, it is critical to understand both the workflow for their evaluation and their metabolic fate in vivo.

Workflow: Parallel Evaluation of Spirocyclic Scaffolds

Workflow Start Scaffold Selection (Thia-azaspiro-nonanes) SynthA Synthesis of 2-Thia-7-azaspiro[3.5]nonane Start->SynthA SynthB Synthesis of 7-Thia-2-azaspiro[3.5]nonane Start->SynthB Purification HPLC Purification & NMR/LC-MS Validation SynthA->Purification SynthB->Purification Assay1 In Vitro ADME (Microsomal Stability) Purification->Assay1 Assay2 Physicochemical Profiling (LogD, pKa) Purification->Assay2 Data Comparative Data Analysis Assay1->Data Assay2->Data

Figure 1: End-to-end workflow for the synthesis, validation, and profiling of spirocyclic isomers.

Metabolic Pathway: Cytochrome P450 S-Oxidation

The primary metabolic liability for thia-azaspiro scaffolds is the oxidation of the thioether to sulfoxides and sulfones. Isomer A is particularly prone to this due to ring strain.

Pathway Parent Parent Thioether (Isomer A or B) CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 Microsomal Incubation Sulfoxide Sulfoxide Metabolite (Polar, Potentially Active) CYP450->Sulfoxide [O] addition N_Dealkylation N-Dealkylation (Minor Pathway) CYP450->N_Dealkylation CYP3A4 mediated Sulfone Sulfone Metabolite (High Clearance, Inactive) Sulfoxide->Sulfone Further [O] addition

Figure 2: CYP450-mediated metabolic oxidation pathway of thia-azaspiro-nonanes.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Every synthesis step is coupled with orthogonal analytical confirmation to prevent false positives in downstream biological assays [3].

Protocol 1: Synthesis and Structural Validation

Objective: Synthesize the target isomer and validate the spirocyclic junction.

  • Scaffold Assembly:

    • For Isomer B (7-Thia-2-azaspiro[3.5]nonane), initiate a [3+2] or related cycloaddition strategy using a protected 3-azetidinone and the corresponding bifunctional sulfur-containing alkylating agent under basic conditions (e.g., NaH in DMF).

  • Deprotection:

    • Remove the Boc-protecting group from the nitrogen using 4M HCl in Dioxane at room temperature for 2 hours.

  • Purification:

    • Concentrate in vacuo and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validating Step (NMR/LC-MS):

    • Causality: You must confirm the quaternary spiro-carbon to ensure a rearrangement did not occur.

    • Action: Perform ¹³C NMR. Look for the distinct quaternary spiro-carbon signal, which typically resonates between δ 45.0 – 65.0 ppm depending on the adjacent heteroatoms. Confirm the exact mass via High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and identify S-oxidation metabolites.

  • Incubation Preparation:

    • Prepare a 1 µM solution of the thia-azaspiro-nonane isomer in 100 mM potassium phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation & Sampling:

    • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Take 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching:

    • Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validating Step (LC-MS/MS Analysis):

    • Causality: Tracking parent depletion alone is insufficient; you must prove why it is depleting.

    • Action: Program the mass spectrometer to monitor not only the parent mass (M+H) but also the +16 Da (Sulfoxide) and +32 Da (Sulfone) transitions. The detection of these specific mass shifts validates that clearance is driven by sulfur oxidation rather than chemical instability.

Conclusion & Application Guide

Choosing between thia-azaspiro-nonane isomers requires aligning the scaffold's intrinsic properties with your Target Product Profile (TPP):

  • Select Isomer A (2-Thia-7-azaspiro[3.5]nonane) when your pharmacophore requires a strong, basic amine to interact with an acidic residue (e.g., aspartate) in the target binding pocket, and when a highly linear exit vector is necessary to mimic a piperazine core.

  • Select Isomer B (7-Thia-2-azaspiro[3.5]nonane) when optimizing for oral bioavailability and CNS penetration. The lower pKa of the azetidine nitrogen reduces polar surface drag, and the unstrained sulfur ring provides a longer metabolic half-life.

By treating these 3D modules not just as static shapes, but as dynamic physicochemical tools, drug development professionals can effectively navigate complex chemical space and rescue programs stalled by "flatland" liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Li, D. B., & Rogers-Evans, M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.[Link]

Safety & Regulatory Compliance

Safety

1-Thia-7-azaspiro[3.5]nonane;hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently guide drug development teams through the operational lifecycle of novel spirocyclic scaffolds. Compounds like 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the operational lifecycle of novel spirocyclic scaffolds. Compounds like 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6) are highly valued in medicinal chemistry for their conformational rigidity, often serving as metabolically stable bioisosteres for piperidines or morpholines.

However, the presence of both a basic secondary amine (stabilized as a hydrochloride salt) and a thioether linkage necessitates rigorous, scientifically grounded handling and disposal protocols. Improper disposal of this compound can lead to the release of toxic sulfur oxides (SOx) and hydrogen chloride (HCl) gas, posing severe environmental and occupational hazards[1].

The following standard operating procedure (SOP) provides a self-validating, step-by-step framework for the safe disposal of 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

Hazard Profile & Physicochemical Boundaries

Before executing any disposal protocol, it is critical to understand the physicochemical boundaries that dictate our operational choices. The compound exhibits systemic toxicity and local irritant properties that mandate strict engineering controls[1].

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 2567497-57-6Unique identifier required for accurate waste manifesting[1].
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires systemic toxicity precautions (H302, H312, H332) and local irritant protection (H315, H319)[1].
Target Organs Central Nervous System (H336)May cause drowsiness/dizziness; mandates that all open handling occurs within a certified fume hood[1].
Incompatibilities Strong oxidizers, strong basesThioethers can oxidize exothermically to sulfoxides/sulfones; strong bases will deprotonate the salt, liberating the free amine.
Combustion Byproducts COx, NOx, SOx, HClDictates the absolute requirement for high-temperature incineration equipped with alkaline scrubbers.

The Causality of Disposal Choices (Expertise & Experience)

When disposing of 1-Thia-7-azaspiro[3.5]nonane hydrochloride, the primary chemical concerns are the sulfur atom and the chloride counterion. Standard municipal waste or basic solvent recovery systems are entirely inadequate. If combusted without proper scrubbing, the thioether oxidizes to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the hydrochloride salt liberates corrosive hydrogen chloride (HCl) gas. Therefore, all waste streams containing this compound must be explicitly routed to a licensed hazardous waste incinerator equipped with flue-gas desulfurization (FGD) and acid gas scrubbers.

Furthermore, because this compound is an amine hydrochloride, mixing it with strong bases in a communal waste carboy will cause an exothermic deprotonation, precipitating the free base (1-Thia-7-azaspiro[3.5]nonane). The free base is significantly more lipophilic and volatile than the salt, rapidly increasing inhalation risks. Thus, strict pH segregation is a critical self-validating step in our disposal workflow.

Step-by-Step Disposal Protocols

This methodology is designed as a self-validating system: each step contains a verification check to ensure the integrity and safety of the waste stream.

Protocol A: Disposal of Liquid Waste (Mother Liquors and Washings)
  • Aqueous vs. Organic Segregation : Determine the solvent matrix of your waste.

    • Organic: Halogenated solvents (e.g., Dichloromethane) must be kept strictly separate from non-halogenated solvents to prevent cross-contamination and reduce disposal costs.

    • Aqueous: Ensure the waste solution is mildly acidic to neutral.

  • pH Verification (Self-Validation) : Before adding aqueous waste containing 1-Thia-7-azaspiro[3.5]nonane hydrochloride to a communal carboy, test the carboy's pH using indicator paper.

    • Causality: If the receiving carboy is highly basic (pH > 9), adding the hydrochloride salt will precipitate the free base and generate localized heat. The pH must be between 5.0 and 7.0.

  • Containerization : Transfer the liquid into a high-density polyethylene (HDPE) waste container. Avoid metal containers entirely due to the potential for chloride-induced pitting corrosion over time.

  • Labeling : Clearly label the container with: "Hazardous Waste: Toxic/Irritant. Contains 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Combustion generates SOx and HCl."

  • Storage : Store in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area, segregated away from strong oxidizers (e.g., peroxides, nitric acid).

Protocol B: Disposal of Solid Waste (Powders and Contaminated Consumables)
  • Collection : Gather all contaminated weighing boats, spatulas, and personal protective equipment (PPE) such as gloves and bench paper.

  • Double-Bagging : Place the solid waste into a clear, 6-mil polyethylene bag. Seal the bag completely, then place it into a second bag.

    • Causality: Double-bagging prevents the aerosolization of the fine hydrochloride powder during transit and handling by environmental services.

  • Drumming : Place the double-bagged waste into a rigid, UN-rated solid waste drum (e.g., a fiberboard drum with a plastic liner or a dedicated poly drum).

  • Manifesting : Document the exact mass of the chemical discarded on the hazardous waste manifest to maintain accurate laboratory inventory and regulatory compliance.

Protocol C: Spill Response and Decontamination Workflow
  • Isolation : Evacuate personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator if dry dust is present).

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

    • Causality: Do not use combustible absorbents like sawdust. The compound's incompatibilities with potential oxidizers in the environment could trigger an adverse reaction.

  • Collection : Carefully sweep the absorbent/chemical mixture using a non-sparking tool to avoid static discharge. Place the swept material into a solid waste container as per Protocol B.

  • Surface Decontamination (Self-Validation) : Wash the affected area with a dilute, mildly acidic aqueous solution (e.g., 1% acetic acid) to ensure the compound remains in its highly water-soluble hydrochloride salt form, followed by a thorough deionized water rinse. Swab the area and check the pH of the residual rinse water; a neutral pH indicates the complete removal of the acidic salt residues.

Operational Workflow Visualization

The following diagram maps the logical decision tree for routing 1-Thia-7-azaspiro[3.5]nonane hydrochloride waste to its final destruction endpoint.

WasteDisposal Start 1-Thia-7-azaspiro[3.5]nonane HCl Waste Generation CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powders, PPE) CheckState->Solid Liquid Liquid Waste (Solutions, Washings) CheckState->Liquid SolidPack Double-bag in 6-mil PE Place in UN-rated drum Solid->SolidPack CheckpH Check Receptacle pH Ensure pH 5.0 - 7.0 Liquid->CheckpH Labeling Label: Toxic/Irritant Contains S & Cl SolidPack->Labeling LiquidOrg Organic Stream (Halogenated vs Non-Hal) CheckpH->LiquidOrg Organic Matrix LiquidAq Aqueous Stream (HDPE Container) CheckpH->LiquidAq Aqueous Matrix LiquidOrg->Labeling LiquidAq->Labeling Incineration High-Temp Incineration (SOx & HCl Scrubbers Required) Labeling->Incineration

Fig 1: Segregation and disposal workflow for 1-Thia-7-azaspiro[3.5]nonane hydrochloride.

References

  • NextSDS. "1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Thia-7-azaspiro[3.5]nonane;hydrochloride

As a Senior Application Scientist, I frequently consult on the integration of novel spirocyclic building blocks into high-throughput screening and medicinal chemistry pipelines. 1-Thia-7-azaspiro[3.5]nonane hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of novel spirocyclic building blocks into high-throughput screening and medicinal chemistry pipelines. 1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: 2567497-57-6) is a highly valuable bioisostere, offering unique conformational rigidity for drug discovery. However, its specific physicochemical profile demands rigorous, self-validating safety protocols. Merely wearing standard laboratory personal protective equipment (PPE) is insufficient; we must design a containment and operational strategy that addresses the specific causality of the hazards associated with this low-molecular-weight secondary amine salt.

Part 1: Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The table below outlines the critical data points that directly dictate our operational choices, derived from its [1] and [2].

ParameterValue / DesignationOperational Implication
CAS Number 2567497-57-6Unique identifier for safety tracking and inventory management[1].
Molecular Weight 179.71 g/mol Low molecular weight increases volatility potential if accidentally free-based during buffer preparation[2].
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332)Mandates strict systemic exposure prevention and enclosed handling to prevent mucosal absorption[1].
Skin & Eye Irritation Category 2 / 2A (H315, H319)Requires non-vented splash goggles and chemical-resistant elastomers to prevent severe orbital/dermal irritation[1].
STOT SE 3 CNS / Respiratory Tract (H336)Fume hood mandatory; avoid open-bench handling to prevent dizziness and respiratory tract irritation[1].

Part 2: Risk-Calibrated PPE Donning Protocol

Standard laboratory attire must be augmented when handling Category 4 Acute Toxins. The following step-by-step methodology ensures a self-validating barrier between the operator and the compound.

Step 1: Respiratory & Primary Containment Validation

  • Action: Before handling the solid, verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: The compound is an inhalation hazard (H332) and a specific target organ toxin (H336)[1]. Proper face velocity ensures that fine, electrostatically charged hydrochloride salt particulates are not drawn into the operator's breathing zone via turbulent eddies.

Step 2: Dermal Protection (Double Gloving)

  • Action: Don a 4-mil inner nitrile glove, followed by a 6-to-8-mil extended-cuff outer nitrile glove.

  • Causality: While the hydrochloride salt is highly polar and water-soluble, accidental exposure to basic buffers (pH > 8) during assays can liberate the lipophilic free base (1-thia-7-azaspiro[3.5]nonane). The free base rapidly penetrates the stratum corneum. Double-gloving provides a sacrificial outer layer that can be immediately doffed if contaminated, ensuring continuous dermal integrity without halting the workflow.

Step 3: Ocular Protection

  • Action: Equip non-vented chemical splash goggles.

  • Causality: Standard safety glasses are insufficient. The compound is an Eye Irrit. 2A hazard[1]; non-vented goggles provide a full orbital seal against aerosolized particulates that can be generated during the weighing process.

Part 3: Operational Workflow (Weighing & Dissolution)

Handling dry hydrochloride salts presents a unique aerosolization risk. This workflow is designed to mitigate electrostatic repulsion and lock the compound into the liquid phase as rapidly as possible, aligning with the [3].

Step 1: Electrostatic Mitigation

  • Action: Use a zero-stat anti-static gun on the analytical balance and employ grounded or ceramic spatulas.

  • Causality: Hydrochloride salts of small organic molecules (MW: 179.71 g/mol ) often possess significant static charge[2]. Mitigating static prevents the powder from "jumping" off the spatula, thereby self-validating the containment protocol and preventing H332/H319 exposure.

Step 2: Enclosed Transfer

  • Action: Tare a conductive weigh boat inside the draft shield. Transfer the required mass of 1-thia-7-azaspiro[3.5]nonane hydrochloride carefully, keeping the container as close to the weigh boat as possible.

Step 3: In Situ Dissolution

  • Action: Add the primary solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood before sealing and transporting.

  • Causality: Transporting dry, highly active spirocyclic powders across the lab increases the risk of accidental aerosolization. Dissolving it in the hood locks the compound in the liquid phase, completely neutralizing the inhalation risk before the vial ever leaves primary containment.

Part 4: Spill Response & Waste Disposal Plan

A robust safety plan assumes that containment will eventually be breached. The following steps ensure immediate neutralization and compliant disposal[4].

Step 1: Solid Spill Containment

  • Action: Do not dry-sweep. Cover the spilled powder with damp absorbent pads (moistened with water or 10% isopropanol).

  • Causality: Dry sweeping aerosolizes the particulate, triggering the H336 (CNS/Respiratory) hazard[1]. Dampening dissolves the water-soluble HCl salt, trapping it safely within the pad's matrix.

Step 2: Surface Decontamination

  • Action: Wipe the area with a mild 1M NaHCO₃ solution, followed by distilled water.

  • Causality: The mild base neutralizes any residual acidic hydrochloride salt, ensuring the benchtop is chemically inert and safe for subsequent assays.

Step 3: Waste Segregation

  • Action: Route all aqueous washes to the "Aqueous Basic/Acidic" stream. Dispose of organic solutions (e.g., DMSO) in the "Non-Halogenated Organics" carboy.

  • Causality: The compound contains both sulfur and chloride. Clear labeling ensures the disposal facility routes the waste to a scrubber-equipped incinerator to safely manage and neutralize SOx and HCl emissions generated during destruction.

Part 5: Containment and Operational Workflow Diagram

HandlingWorkflow cluster_PPE Primary & Secondary Containment Start 1-Thia-7-azaspiro[3.5]nonane HCl (Solid State) Hood Class II Type A2 BSC / Fume Hood (Airflow > 100 fpm) Start->Hood Transfer to Gloves Double Nitrile Gloves (Min 0.12mm thickness) Hood->Gloves Don PPE Weighing Analytical Weighing (Anti-static spatulas) Gloves->Weighing Initiate Dissolution Solvent Addition (e.g., DMSO, DMF) Weighing->Dissolution Proceed to Spill Spill Event Weighing->Spill Accidental Drop Disposal Hazardous Waste Stream (Incineration) Dissolution->Disposal Liquid Waste Cleanup Neutralization & Containment (Absorbent pads, 1M NaHCO3) Spill->Cleanup Protocol Trigger Cleanup->Disposal Solid Waste

Workflow diagram detailing the containment, operational, and disposal pathways for the compound.

References

  • Title: 1-thia-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information (CAS: 2567497-57-6) Source: NextSDS Database URL: [Link]

  • Title: Building Blocks Catalogue (December 2020) Source: Namiki Shoji Co., Ltd. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL: [Link]

Sources

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